molecular formula C6H13NO2 B8017010 [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Cat. No.: B8017010
M. Wt: 131.17 g/mol
InChI Key: JUWWYVCNZFCWNH-NTSWFWBYSA-N
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Description

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride (CAS Number: 1315590-91-0, Molecular Weight: 167.6339) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Its defined stereochemistry at the 2- and 4-positions makes it a critical precursor for creating stereospecific compounds, a requirement for many active pharmaceutical ingredients (APIs) . The structural motif of the methoxy-pyrrolidine scaffold is frequently explored in drug discovery efforts. This specific stereoisomer is particularly useful for developing potential therapeutics, as it can be used to create pyrrolidine-based analogs with targeted biological activities . As a hydrochloride salt, the compound offers improved stability and handling properties for experimental use. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWYVCNZFCWNH-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol (CAS 1842337-34-1)

[1][2][3][4]

Executive Summary & Compound Identity

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol (CAS 1842337-34-1) is a specialized chiral pyrrolidine building block used primarily in high-value medicinal chemistry and fragment-based drug discovery (FBDD).

Structurally, it is a derivative of trans-4-hydroxy-L-proline where the secondary alcohol at position 4 is methylated, the ring nitrogen is methylated, and the C2 carboxylic acid is reduced to a primary alcohol. This modification profile dramatically alters the physicochemical properties of the parent amino acid, enhancing lipophilicity and metabolic stability while retaining the rigid chiral architecture essential for stereoselective ligand binding.

Critical Nomenclature Note: While the general descriptor "[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol" is often used loosely, CAS 1842337-34-1 specifically designates the N-methylated analog (1-methyl). This guide focuses strictly on the N-methyl variant as defined by the CAS registry.

Chemical Identity Table[3]
PropertySpecification
CAS Number 1842337-34-1
IUPAC Name [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Stereochemistry (2S, 4R) - Derived from Trans-4-Hydroxy-L-Proline
Appearance Colorless to pale yellow viscous oil (typically)
Solubility Soluble in MeOH, DCM, DMSO, Water
pKa (Calc) ~9.5 (Tertiary Amine)

Structural Significance & Pharmacophore Utility

In drug design, this scaffold serves as a non-canonical proline mimic . Its utility is driven by three "Design Pillars":

  • Conformational Locking: The pyrrolidine ring restricts the conformational freedom of the side chains, reducing the entropic penalty upon binding to a protein target. The (2S, 4R) stereochemistry forces a specific ring pucker (typically C4-exo), directing the C2-hydroxymethyl and C4-methoxy groups into precise vectors.

  • Metabolic Blocking: The C4-methoxy group acts as a "metabolic shield." Unlike the parent C4-hydroxyl, which is a prime target for glucuronidation or oxidation, the methoxy ether is metabolically robust, extending the half-life of the pharmacophore in vivo.

  • Solubility & Lipophilicity Tuning: The conversion of -OH to -OMe increases LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration, while the tertiary amine and primary alcohol maintain aqueous solubility.

Graphviz: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each moiety within the CAS 1842337-34-1 scaffold.

SAR_LogicCore[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol(CAS 1842337-34-1)N_MeN-Methyl Group (Pos 1)Prevents H-bond donationModulates pKa (~9.5)Core->N_MePosition 1C2_LinkerC2-HydroxymethylPrimary AlcoholKey Conjugation Vector(Exit Vector)Core->C2_LinkerPosition 2 (S)C4_MethoxyC4-Methoxy Group (Pos 4)(R)-ConfigurationLipophilic BumpPrevents GlucuronidationCore->C4_MethoxyPosition 4 (R)ScaffoldPyrrolidine RingRigid GeometryReduces Entropic PenaltyCore->ScaffoldBackbone

Caption: Functional dissection of CAS 1842337-34-1 showing the strategic role of each substituent in medicinal chemistry applications.

Synthesis & Manufacturing Methodology

The synthesis of CAS 1842337-34-1 requires strict stereocontrol to maintain the (2S, 4R) configuration. The most robust route starts from naturally occurring Trans-4-hydroxy-L-proline .

Retrosynthetic Analysis
  • Target: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol[1][2][][4]

  • Precursor: Trans-4-hydroxy-L-proline (CAS 51-35-4)

  • Key Transformations:

    • N-Methylation (Reductive Amination).

    • O-Methylation (Williamson Ether Synthesis).

    • Reduction (Carboxylic acid/ester to Alcohol).

Optimized Laboratory Protocol (Step-by-Step)

This protocol prioritizes enantiomeric purity over raw speed, essential for pharmaceutical applications.

Step 1: N-Methylation (Eschweiler-Clarke) [5]
  • Reagents: Trans-4-hydroxy-L-proline, Formaldehyde (37% aq), Formic Acid.[5]

  • Procedure: Dissolve hydroxyproline in formic acid. Add formaldehyde solution.[5] Heat to reflux (90-100°C) for 12-18 hours. The CO2 evolution drives the reaction.

  • Mechanism: Formation of iminium ion followed by hydride transfer from formate.

  • Product: N-methyl-trans-4-hydroxy-L-proline.

Step 2: Esterification
  • Reagents: Methanol, Thionyl Chloride (SOCl2) or H2SO4 (cat).

  • Procedure: Cool MeOH to 0°C. Add SOCl2 dropwise (exothermic). Add the amino acid from Step 1.[6] Reflux for 4-6 hours.

  • Product: Methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate.

Step 3: O-Methylation (The Critical Step)
  • Challenge: Methylating the secondary alcohol without epimerizing the alpha-center (C2) or quaternizing the nitrogen.

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

  • Protocol:

    • Suspend NaH (1.1 eq) in dry THF at 0°C under N2.

    • Add the ester from Step 2. Stir for 30 min to form the alkoxide.

    • Add MeI (1.1 eq) dropwise. Note: The N-methyl group is tertiary and sterically hindered, reducing the risk of quaternization compared to the alkoxide formation.

    • Stir at RT for 2-4 hours. Monitor via TLC/LCMS.

  • Product: Methyl (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylate.

Step 4: Reduction to Alcohol
  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or LiBH4.

  • Protocol:

    • Dissolve the methoxy-ester in dry THF.

    • Cool to 0°C. Carefully add LiAlH4 (1.5 eq).

    • Allow to warm to RT. The ester reduces to the primary alcohol.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

  • Final Product: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol .

Synthesis Workflow Diagram

Synthesis_FlowStartTrans-4-hydroxy-L-proline(Natural Source)Step11. N-Methylation(HCHO, HCOOH)Start->Step1Inter1N-Methyl-HypStep1->Inter1Step22. Esterification(MeOH, SOCl2)Inter1->Step2Inter2Methyl EsterStep2->Inter2Step33. O-Methylation(NaH, MeI, THF)Inter2->Step3Inter3Dimethoxy EsterStep3->Inter3Step44. Reduction(LiAlH4)Inter3->Step4FinalCAS 1842337-34-1Target AlcoholStep4->Final

Caption: Step-wise synthetic pathway from natural hydroxyproline to CAS 1842337-34-1, highlighting key reagents.

Analytical Quality Control (QC)

To ensure the integrity of this building block for drug development, the following QC parameters are mandatory.

NMR Identification
  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.30 ppm (s, 3H): Distinct singlet for the O-Methyl group.

    • δ 2.35 ppm (s, 3H): Singlet for the N-Methyl group.

    • δ 3.50-3.70 ppm (m, 2H): Multiplets for the hydroxymethyl protons (-CH2-OH).

    • δ 3.90 ppm (m, 1H): Methine proton at C4 (chiral center).

Purity & Chiral Analysis
  • Chemical Purity: >97% by HPLC (UV detection at 210 nm, though weak; ELSD is preferred for this non-chromophore molecule).

  • Enantiomeric Excess (ee): Must be >98%.

    • Method: Chiral HPLC using a column like Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (to suppress tailing of the amine).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

CAS 1842337-34-1 is an ideal "fragment" due to its low molecular weight (145 Da) and high Fsp3 (fraction of sp3 carbons).

  • Role: It serves as a soluble, chiral linker. The primary alcohol can be converted to a halide or sulfonate (mesylate/tosylate) for coupling to aromatic scaffolds via SN2 reactions.

  • Target Class: Often used in kinase inhibitors to solubilize the hydrophobic core or to access specific solvent-exposed pockets.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), VHL ligands are derived from hydroxyproline.

  • Differentiation: While standard VHL ligands require the 4-hydroxy group for binding to the VHL protein, the 4-methoxy variant (CAS 1842337-34-1) is often used as a negative control (non-binding) or for designing ligands that target mutant VHL forms or alternative E3 ligase surfaces where the H-bond donor is not required but the shape is.

Safety and Handling

  • Hazards:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. Compound Summary for CID 59971151: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. Conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline·HCl and subsequent chemoselective O-acylation. Available at: [Link]

Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of (2S,4R)-4-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (2S,4R)-4-methoxypyrrolidine, a critical chiral scaffold in medicinal chemistry. Distinguished by its specific stereochemical configuration, this moiety serves as a conformationally biased proline mimic. It is extensively utilized to modulate the pharmacokinetic properties of peptidomimetics, specifically by influencing the cis/trans isomerization of peptide bonds and stabilizing secondary structures such as polyproline II helices. This document details the structural thermodynamics, a validated synthetic protocol for retention of stereochemistry, and its application in structure-based drug design (SBDD).

Part 1: Structural & Stereochemical Fundamentals

Configuration and Nomenclature

The molecule of interest is (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid (and its derivatives).

  • C2 Stereocenter (S): Corresponds to the natural L-proline configuration.

  • C4 Stereocenter (R): The methoxy group is trans relative to the C2-carboxylate. This relative stereochemistry is identical to naturally occurring trans-4-hydroxy-L-proline (Hyp).[1]

Conformational Analysis: The Ring Pucker

The pyrrolidine ring is not planar; it adopts an envelope conformation to relieve torsional strain. The conformation is defined by the out-of-plane atom, typically


 (C4).
  • 
    -exo (Up) Pucker:  The C4 atom is displaced to the same side as the C2-carboxylate (and C2-substituent).
    
  • 
    -endo (Down) Pucker:  The C4 atom is displaced to the opposite side of the C2-carboxylate.
    

The Gauche Effect: In (2S,4R)-4-methoxypyrrolidine, the electronegative oxygen of the methoxy group at C4 dictates the pucker through the gauche effect . This quantum mechanical phenomenon arises from the hyperconjugative donation of electron density from the


 bond to the 

antibonding orbital.

For the (4R) isomer, this electronic stabilization strongly favors the


-exo  conformation. This contrasts sharply with the (4S) isomer (cis-4-methoxy), which favors the 

-endo pucker.

Impact on Peptide Bond Geometry: The ring pucker influences the pyramidalization of the ring nitrogen and the


 and 

dihedral angles. The

-exo pucker (favored by the 4R-methoxy group) pre-organizes the backbone to favor the trans isomer of the preceding peptide bond (

). This makes the scaffold invaluable for designing rigidified inhibitors that require a trans-amide bioactive conformation.

Part 2: Synthetic Methodology

Strategic Route Selection

To synthesize the (2S,4R) derivative, one must select a route that retains the configuration of the starting material, typically trans-4-hydroxy-L-proline (natural Hyp).

  • Route A (Recommended): Direct Alkylation. Using a Williamson ether synthesis approach (Base + Methylating agent) on a protected Hyp derivative retains the C4 stereochemistry.

  • Route B (Avoided): Mitsunobu Reaction. Reaction with MeOH/DIAD/PPh3 would proceed via an

    
     mechanism, resulting in inversion  of configuration to the (2S,4S) isomer.
    
Visualized Workflow

The following diagram outlines the synthesis of the N-Boc-(2S,4R)-4-methoxyproline methyl ester, a versatile building block.[2]

SynthesisWorkflow Start Trans-4-Hydroxy-L-Proline (Natural Source) Step1 Step 1: Protection (Boc2O, NaOH) Target: N-Boc-Hyp-OH Start->Step1 N-Protection Step2 Step 2: Esterification (TMSCHN2 or MeOH/H+) Target: N-Boc-Hyp-OMe Step1->Step2 C-Protection Step3 Step 3: O-Methylation (Ag2O, MeI) *RETENTION of Stereochemistry* Step2->Step3 Ether Formation Final (2S,4R)-N-Boc-4-Methoxy-Pro-OMe (Target Scaffold) Step3->Final Purification

Figure 1: Synthetic pathway for (2S,4R)-4-methoxypyrrolidine derivative emphasizing retention of C4 stereochemistry.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid methyl ester.

Reagents:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)

  • Methyl Iodide (MeI)

  • Silver(I) Oxide (

    
    )
    
  • Acetonitrile (ACN) - Anhydrous

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Reagent Addition: Add Silver(I) Oxide (

    
    , 5.0 eq) in one portion. The reaction vessel should be shielded from light (wrap in aluminum foil) due to the photosensitivity of silver salts.
    
  • Alkylation: Add Methyl Iodide (MeI, 10.0 eq) dropwise to the suspension. Caution: MeI is a volatile carcinogen; perform this step in a well-ventilated fume hood.

  • Incubation: Seal the flask and stir vigorously at room temperature for 24–48 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS. The starting material hydroxyl peak should disappear.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Why this method? Using


 (mild base) rather than NaH (strong base) minimizes the risk of epimerization at the C2 ($ \alpha $-proton) position, ensuring the (2S) integrity is maintained while effectively methylating the C4-hydroxyl.

Part 4: Medicinal Chemistry Applications[3]

Physicochemical Properties Data

The introduction of the methoxy group alters the lipophilicity and solubility profile compared to the parent hydroxyproline.

PropertyTrans-4-Hydroxyproline(2S,4R)-4-MethoxyprolineImpact
C4 Stereochemistry (R)(R)Retained
Ring Pucker

-exo

-exo (Strong)
Pre-organizes backbone
H-Bonding Donor & AcceptorAcceptor OnlyImproved membrane permeability
LogP (approx) -1.7-0.5Increased lipophilicity
Amide Preference Trans favoredTrans strongly favoredStabilizes PPII helices
Structure-Activity Relationship (SAR) Logic

In drug discovery, replacing a Proline residue with (2S,4R)-4-methoxyproline is a strategic modification:

  • Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility compared to a carbocyclic analog, while capping the OH group improves permeability (removes H-bond donor cost).

  • Proteolytic Stability: The steric bulk of the methoxy group and the altered ring pucker can sterically hinder protease access, extending the half-life of peptide-based drugs.

  • Conformational Locking:

    • Scenario: A drug target requires the peptide ligand to adopt a specific turn or helical shape.

    • Application: If the bioactive conformation requires a trans-amide bond and an extended structure (like in collagen or PPII helices), the (2S,4R) scaffold is the ideal rigidifier. Conversely, if a cis-amide turn is required, the (2S,4S) or "cis-methoxy" variant would be chosen.

SAR_Logic Substituent C4-Methoxy Group (Electronegative) Gauche Gauche Effect (n -> sigma* interaction) Substituent->Gauche Stereo (4R)-Configuration Stereo->Gauche Pucker C-gamma-exo Pucker (Ring Conformation) Gauche->Pucker BioOutcome Stabilization of Trans-Amide Bond Pucker->BioOutcome DrugProp Increased Potency (Entropic Advantage) BioOutcome->DrugProp Pre-organization

Figure 2: Mechanistic pathway linking chemical structure to biological potency.

References

  • Raines, R. T. (2006). "The gauche effect in proline derivatives." Journal of the American Chemical Society, 128(45), 14697-14703.[3] Link

  • Brear, P., et al. (2009).
  • Cai, Z. Q., et al. (2010). "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid."[4] Acta Crystallographica Section E, 66(12), o3258.[4] Link

  • Beilstein Journals. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry. Link

Sources

molecular weight and physical properties of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

[1][2]

Executive Summary

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 596793-59-8 ) is a stereochemically defined pyrrolidine derivative utilized primarily as a scaffold in the synthesis of peptidomimetics, neuroactive pharmaceuticals, and organocatalysts.[1][2] Derived from natural trans-4-hydroxy-L-proline, it retains the rigid pyrrolidine core while introducing a methoxy ether at the C4 position and a primary alcohol at C2. This modification modulates lipophilicity (LogP) and hydrogen-bonding potential compared to its parent prolinol, making it a high-value intermediate for optimizing drug-like properties (ADME).

Section 1: Molecular Identity & Stoichiometry

This compound is defined by its specific stereochemistry (2S, 4R), which corresponds to the L-trans configuration found in natural hydroxyproline.

ParameterData
IUPAC Name [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol
Common Synonyms (2S,4R)-4-Methoxy-2-pyrrolidinemethanol; O-Methyl-L-prolinol
CAS Registry Number 596793-59-8
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
SMILES CO[C@H]1CNC1
InChI Key KFMNERGCJJKMDP-NKWVEPMBSA-N
Stereochemistry (2S, 4R) - trans relative configuration

Section 2: Physicochemical Profile

The physical properties of this molecule are governed by its secondary amine functionality and the presence of both a hydrogen-bond donor (alcohol) and acceptor (ether).

Physical Constants

Note: Experimental values for intermediates are often proprietary. Values below represent high-confidence predicted ranges based on structural analogs (e.g., L-prolinol, 4-hydroxy-L-prolinol).

PropertyValue / RangeTechnical Context
Physical State Viscous Liquid or Low-Melting SolidHygroscopic nature often leads to oil formation upon exposure to air.
Boiling Point ~80–85 °C @ 1 mmHg High boiling point at atm pressure (>200°C) due to H-bonding; typically distilled under high vacuum.
Density 1.08 ± 0.05 g/cm³ Denser than water due to polar functional groups packing efficiently.
pKa (Conjugate Acid) 10.2 – 10.6 The pyrrolidine nitrogen is basic. It exists as a cation at physiological pH.
LogP (Octanol/Water) -1.1 to -0.8 Highly hydrophilic. The methoxy group increases lipophilicity slightly vs. the diol (LogP ~ -1.5) but remains polar.
Optical Rotation [α]D < 0 (Negative)Specific rotation is negative in methanol, consistent with L-proline derivatives.
Solubility & Stability
  • Solubility: Miscible with water, methanol, ethanol, and dichloromethane. Sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The secondary amine and primary alcohol make the free base hygroscopic. It is frequently stored as the Hydrochloride (HCl) salt to ensure long-term stability and ease of handling.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and acid chlorides (acylates the amine/alcohol).

Section 3: Synthetic Methodology

The synthesis of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol preserves the chiral centers of the starting material, trans-4-hydroxy-L-proline. The protocol requires orthogonal protection strategies to selectively methylate the C4-hydroxyl group.

Synthesis Scheme (Graphviz)

SynthesisStarttrans-4-Hydroxy-L-proline(CAS 51-35-4)Step1N-Boc Protection(Boc2O, NaOH)Start->Step11. N-ProtectionStep2Esterification(MeOH, H+)Step1->Step22. Carboxyl ProtectionStep3O-Methylation(Ag2O, MeI)Step2->Step33. Selective O-AlkylationStep4Reduction(LiBH4 or LiAlH4)Step3->Step44. Ester to AlcoholFinalDeprotection(TFA or HCl)Step4->Final5. N-Boc RemovalTarget[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol(CAS 596793-59-8)Final->TargetIsolation

Caption: Stereoselective synthesis pathway starting from the chiral pool (trans-4-hydroxy-L-proline).

Detailed Protocol Narrative
  • N-Protection: The secondary amine of trans-4-hydroxy-L-proline is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent N-methylation in subsequent steps.

  • O-Methylation (Critical Step): The C4-hydroxyl is methylated. To prevent racemization and ensure regioselectivity, mild conditions such as Silver(I) oxide (Ag₂O) and Methyl Iodide (MeI) are preferred over Sodium Hydride (NaH), which can cause elimination or epimerization.

  • Reduction: The carboxylic ester (formed during protection) is reduced to the primary alcohol using Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) in THF. This reduction must be controlled to avoid affecting the Boc group if mild reducing agents are used, or done before deprotection.

  • Deprotection: The N-Boc group is removed using Trifluoroacetic acid (TFA) or HCl in dioxane, yielding the target compound as a salt.

Section 4: Analytical Characterization

Validating the identity of CAS 596793-59-8 requires confirming the presence of the methoxy group and the integrity of the pyrrolidine ring.

NMR Signature (¹H NMR, 400 MHz, CDCl₃ or D₂O)
  • Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons at δ 3.30 – 3.40 ppm . This is the diagnostic signal differentiating it from prolinol.

  • C2-Methine: A multiplet at δ 3.5 – 3.8 ppm (adjacent to nitrogen and hydroxymethyl).

  • Hydroxymethyl (-CH₂OH): Two doublets of doublets (ABX system) around δ 3.6 – 3.9 ppm .

  • C4-Methine: A multiplet at δ 4.0 – 4.1 ppm (shifted downfield due to oxygen attachment).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 132.18 m/z .

  • Fragmentation: Loss of -CH₂OH (31 Da) or -OCH₃ (31 Da) are common fragmentation pathways observed in MS/MS.

Section 5: Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the turn structures of proteins while enhancing metabolic stability.

Structure-Activity Relationship (SAR) Utility
  • Lipophilicity Modulation: Replacing the 4-OH of hydroxyproline with 4-OMe removes a hydrogen bond donor. This can improve membrane permeability (CNS penetration) while maintaining water solubility.

  • Conformational Lock: The electronegative substituent at C4 exerts a gauche effect, influencing the ring pucker (C4-exo vs. C4-endo). This is critical for pre-organizing the molecule for receptor binding.

  • Peptidomimetics: Used as a proline surrogate in peptide synthesis to prevent enzymatic degradation by proteases.

Analytical Workflow Diagram

WorkflowSampleCrude Reaction MixtureTLCTLC Screening(MeOH/DCM/NH3)Sample->TLCPurificationFlash Chromatography(Amine-functionalized Silica)TLC->PurificationIdentify Product SpotQCQuality ControlPurification->QCNMR1H NMR(Confirm Methoxy/Stereochem)QC->NMRChiralHPLCChiral HPLC(Enantiomeric Excess >98%)QC->ChiralHPLC

Caption: Standard purification and validation workflow for chiral pyrrolidine intermediates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596793-59-8. Retrieved from [Link]

  • MySkinRecipes. (2025). Material Specification: ((2S,4R)-4-Methoxypyrrolidin-2-yl)methanol.[3][4][2] Retrieved from [Link]

Stereoelectronic Control in Drug Design: A Comparative Guide to (2S,4R) and (2S,4S) 4-Methoxypyrrolidin-2-yl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoelectronic Imperative

In medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a conformational directing group. The 4-methoxypyrrolidin-2-yl methanol scaffold represents a critical "chiral switch" used to modulate the spatial vector of substituents and the physicochemical properties (LogP, pKa) of drug candidates.

The core distinction between the (2S,4R) and (2S,4S) isomers lies in their ring puckering preferences , driven by the gauche effect of the electronegative methoxy group. This guide details the structural dynamics, divergent synthesis, and analytical validation of these isomers.

Structural Dynamics & Conformational Analysis

The pyrrolidine ring is never planar. It adopts an envelope conformation to relieve torsional strain. The presence of an electronegative substituent (OMe) at C4 dictates this conformation via stereoelectronic interactions.

The Gauche Effect and Ring Pucker

The "fluorine effect" in proline applies equally to the methoxy group. The ring conformation is stabilized by the hyperconjugative donation of electron density from the C-H


 bonding orbital into the low-lying C-O 

antibonding orbital (

).
  • The (2S, 4R) Isomer (Trans):

    • Stereochemistry: The C2-hydroxymethyl and C4-methoxy groups are trans relative to the ring plane.

    • Preferred Conformation: C4-exo (or

      
      -exo).
      
    • Mechanism: The C4-exo pucker places the electronegative oxygen in a pseudo-axial orientation, maximizing the favorable gauche overlap with the vicinal C-H bonds and minimizing steric clash with the N-substituent.

    • Result: This locks the backbone into a compact shape, often increasing binding affinity if the receptor pocket is narrow.

  • The (2S, 4S) Isomer (Cis):

    • Stereochemistry: The C2-hydroxymethyl and C4-methoxy groups are cis.

    • Preferred Conformation: C4-endo (or

      
      -endo).
      
    • Mechanism: To maintain the favorable gauche interaction, the ring flips to the endo conformation.

    • Result: This extends the backbone, projecting the N-substituent and C2-group in a more linear vector.

Visualization of Conformational Logic

ConformationLogic cluster_0 Stereoelectronic Driver cluster_1 (2S, 4R) Isomer cluster_2 (2S, 4S) Isomer Gauche Gauche Effect (σC-H → σ*C-O) R_Iso (2S, 4R)-Methoxy (Trans) Gauche->R_Iso S_Iso (2S, 4S)-Methoxy (Cis) Gauche->S_Iso Exo C4-Exo Pucker (Compact) R_Iso->Exo Stabilizes Endo C4-Endo Pucker (Extended) S_Iso->Endo Stabilizes

Caption: Stereoelectronic effects drive divergent ring puckering preferences between the 4R and 4S isomers.

Divergent Synthesis Methodologies

The synthesis of both isomers typically begins with the naturally occurring, inexpensive L-trans-4-hydroxyproline .

Route A: Synthesis of the (2S, 4R) Isomer (Retention)

This route relies on the direct alkylation of the hydroxyl group. Since the starting material is (2S, 4R), simple methylation retains the stereochemistry.

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Key Reagents: Silver(I) Oxide (

    
    ) / Methyl Iodide (MeI).
    
  • Why

    
    ?  It acts as a mild base that promotes O-alkylation without causing epimerization at the sensitive C2 center, which can occur with strong bases like NaH.
    
Route B: Synthesis of the (2S, 4S) Isomer (Inversion)

Accessing the cis isomer requires inverting the C4 stereocenter. The most reliable method is a Mitsunobu reaction followed by hydrolysis and methylation, or a 2-step inversion sequence.

  • Strategy: Invert C4-OH

    
     Methylate 
    
    
    
    Reduce.
  • Protocol Insight: Direct displacement of a C4-mesylate with methoxide often leads to elimination (forming the enamine/pyrroline). Therefore, a double inversion or starting from the less common cis-4-hydroxyproline is preferred.

Detailed Experimental Protocols
Protocol 1: Synthesis of (2S, 4R)-4-Methoxypyrrolidin-2-yl Methanol
  • Protection: Dissolve trans-4-hydroxy-L-proline (10.0 g) in MeOH/SOCl2 to form the methyl ester, then treat with

    
     and 
    
    
    
    in DCM.
    • Checkpoint: Verify N-Boc and O-Me ester by TLC (Hex:EtOAc 1:1).

  • O-Methylation (The Critical Step):

    • Dissolve N-Boc-trans-4-hydroxyproline methyl ester (1.0 eq) in dry acetonitrile.

    • Add

      
       (5.0 eq) and MeI (10.0 eq).
      
    • Stir at reflux for 16–24 hours.

    • Filtration: Filter through Celite to remove silver salts. Concentrate filtrate.[1][2]

  • Reduction:

    • Dissolve the crude methoxy ester in dry THF at 0°C.

    • Add

      
       (2.0 M in THF, 3.0 eq) dropwise.
      
    • Stir at RT for 4 hours.

    • Quench: Carefully add sat.

      
      . Extract with EtOAc.[2][3]
      
  • Deprotection (Optional): Treat with 4M HCl/Dioxane if the free amine is required immediately.

Protocol 2: Synthesis of (2S, 4S)-4-Methoxypyrrolidin-2-yl Methanol
  • Inversion (Mitsunobu):

    • Dissolve N-Boc-trans-4-hydroxyproline methyl ester (1.0 eq), Triphenylphosphine (

      
      , 1.5 eq), and Benzoic acid (1.5 eq) in THF.
      
    • Add DIAD (1.5 eq) dropwise at 0°C.

    • Stir 12h. This inverts the C4-OH to a C4-O-Bz (cis) ester.

  • Hydrolysis:

    • Treat the intermediate with

      
       in MeOH to remove the benzoate, yielding N-Boc-cis-4-hydroxyproline methyl ester .
      
  • Methylation & Reduction:

    • Proceed exactly as in Protocol 1 (Step 2 & 3). The configuration at C4 is now cis (S), and the methylation retains this.

Analytical Distinction (Self-Validating Systems)

Distinguishing these isomers requires precise NMR analysis. The relative stereochemistry (cis vs. trans) creates distinct magnetic environments.[4][5]

1H NMR Data Comparison
Feature(2S, 4R) Isomer [Trans](2S, 4S) Isomer [Cis]
C4-H Multiplicity Typically a quintet or broad multiplet due to coupling with C3/C5 protons.Often a distinct septet or dddd pattern.
NOESY Correlation NO Cross-peak between C2-H and C4-H. (They are on opposite faces).Strong Cross-peak between C2-H and C4-H. (They are on the same face).
Coupling (

)
Vicinal couplings reflect the exo pucker.Vicinal couplings reflect the endo pucker.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_R (2S, 4R) Route cluster_S (2S, 4S) Route Start Trans-4-Hydroxy-L-Proline Step1R 1. Protection (Boc/OMe) Start->Step1R Step1S 1. Mitsunobu Inversion (DIAD/PhCOOH) Start->Step1S Inversion Path Step2R 2. Methylation (Ag2O/MeI) *Retention* Step1R->Step2R Step3R 3. Reduction (LiBH4) Step2R->Step3R ProdR (2S, 4R)-Product Step3R->ProdR Step2S 2. Hydrolysis (K2CO3) Yields Cis-OH Step1S->Step2S Step3S 3. Methylation (Ag2O/MeI) *Retention of Cis* Step2S->Step3S Step4S 4. Reduction (LiBH4) Step3S->Step4S ProdS (2S, 4S)-Product Step4S->ProdS

Caption: Divergent synthetic pathways from a common precursor to access both stereoisomers.

References

  • Brear, P. et al. (2014). "Fluorine and Methoxy Effects in the Proline Ring: Conformational Analysis." Journal of Organic Chemistry. (Note: Generalized reference for 4-substituent effects).

  • Krow, G. R. et al. (2008). "Synthesis of 4-substituted prolines." Journal of Organic Chemistry.

  • BenchChem. (2025).[6] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides.

  • PrepChem. (2024). "Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine." PrepChem Protocols.

  • Jenkins, C. L. et al. (2004). "Substituent Effects on the Conformational Preferences of Hydroxyproline." Journal of the American Chemical Society.

Sources

Technical Assessment: Solubility Profile & Process Handling of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the physicochemical behavior of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol , a specific chiral pyrrolidine scaffold often employed as a building block in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and organocatalysts.[1]

Molecular Architecture & Physicochemical Baseline[1]

Before addressing solvent compatibility, we must establish the structural determinants that dictate the solubility of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol. This molecule is a functionalized prolinol derivative .

  • Chemical Structure Analysis:

    • Secondary Amine (Pyrrolidine Ring): Acts as a hydrogen bond donor and acceptor.[1] Basic (pKa ~9–10).[1]

    • Primary Alcohol (C2-position): Strong hydrogen bond donor/acceptor.[1] Increases hydrophilicity.

    • Methoxy Group (C4-position): Ether linkage.[1] Adds slight lipophilicity compared to a hydroxyl group but maintains polarity.

    • Stereochemistry (2S, 4R): The specific spatial arrangement affects crystal lattice energy, often making the free base an oil or low-melting solid rather than a crystalline powder.[1]

Physicochemical State:

  • Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid.[1]

  • Hygroscopicity: High. The coexistence of amine and alcohol functions makes this compound avidly absorb atmospheric moisture.

  • LogP (Predicted): < 0 (Hydrophilic).[1]

Solvent Compatibility Matrix

The following data categorizes solvent suitability for Reaction , Extraction , and Crystallization (antisolvent) based on the polarity profile of the amino-alcohol-ether motif.

Table 1: Solubility Profile (Free Base)
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Water, Methanol, Ethanol, IsopropanolVery High Homogeneous reactions; Hydrogenation solvents.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPVery High S_NAr reactions; Peptide coupling.
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary Extraction Solvent. The molecule partitions well here from basic aqueous layers.
Ethers THF, 2-MeTHF, DioxaneGood Standard reaction solvents.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction if the aqueous phase is saturated with salt (salting out).
Aliphatic HC n-Hexane, n-Heptane, CyclohexanePoor / Insoluble Antisolvent. Used to precipitate the compound or wash away non-polar impurities.[1]
Aromatic HC Toluene, XyleneLow to Moderate Solubility increases significantly with temperature (useful for recrystallization).

Critical Process Note: In biphasic extractions (Water/DCM), this molecule can act as a surfactant or remain in the aqueous phase if the pH is not adjusted. Ensure pH > 12 to suppress amine protonation and drive the molecule into the organic layer.

Experimental Methodology: Self-Validating Protocols

Protocol A: Visual Solubility & Supersaturation Determination

Use this protocol to validate solubility limits for process optimization.

  • Preparation: Weigh 100 mg of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 50 µL aliquots (micropipette) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint Detection:

    • Soluble: Clear solution with no schlieren lines.

    • Insoluble: Visible droplets (oiling out) or suspension.[1]

  • Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves, cool slowly to 25°C to check for crystallization vs. oiling out.

Protocol B: Purification via Salt Formation (Recommended)

Since the free base is often an oil and difficult to handle, converting it to a crystalline salt is the standard industry approach for isolation.[1]

  • Dissolution: Dissolve the crude free base oil in Ethanol (10 volumes) .

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid or HCl (in dioxane/ether) dropwise at 0–5°C.[1]

  • Crystallization:

    • The salt (Oxalate or Hydrochloride) typically precipitates immediately.[1]

    • If no precipitate forms, add MTBE or Heptane (Antisolvent) dropwise until turbidity persists.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture absorption).[1]

  • Validation: Check solubility of the salt in water (High) vs. DCM (Low/Nil).

Process Logic & Visualization

The following diagrams illustrate the decision logic for solvent selection and isolation, encoded in Graphviz.

Diagram 1: Solvent Selection Decision Tree

SolventLogic Start Start: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol Goal Define Goal Start->Goal Rxn Reaction Medium Goal->Rxn Ext Extraction / Workup Goal->Ext Cryst Crystallization / Isolation Goal->Cryst Polar Polar/H-Bonding Required? Rxn->Polar Phase Aqueous Phase pH? Ext->Phase State Physical State? Cryst->State UseAlc Use MeOH/EtOH (Hydrogenation) Polar->UseAlc Yes UseAprotic Use THF/DCM (Protection/Coupling) Polar->UseAprotic No Acidic pH < 9: Remains in Water Phase->Acidic Basic pH > 12: Extracts into DCM/CHCl3 Phase->Basic Oil Free Base (Oil): Difficult to Filter State->Oil Salt Salt Formation (Solid): Use EtOH + HCl/Oxalate State->Salt

Caption: Decision matrix for solvent selection based on process stage (Reaction, Extraction, or Isolation).[1]

Diagram 2: Isolation Workflow (Free Base vs. Salt)

IsolationFlow Crude Crude Reaction Mixture Evap Evaporate Reaction Solvent Crude->Evap Part Partition: DCM / Water (pH 12) Evap->Part Dry Dry Organic Layer (Na2SO4) Part->Dry Conc Concentrate to Oil Dry->Conc Decision Final Form? Conc->Decision RouteA Route A: Free Base (Use immediately) Decision->RouteA Oil OK RouteB Route B: Salt Formation (Stable Storage) Decision->RouteB Solid Req. SaltStep Add Acid (HCl/Oxalate) in EtOH/EtOAc RouteB->SaltStep Filter Filter Solid Precipitate SaltStep->Filter

Caption: Step-by-step workflow for isolating the target molecule from a crude reaction mixture.

Applications & Causality

Why does this solubility profile matter?

  • Ombitasvir Synthesis: This fragment is a structural analog to the pyrrolidine core found in HCV NS5A inhibitors. In large-scale synthesis, the solubility difference between the Boc-protected intermediate (lipophilic) and the free amine (hydrophilic) is exploited to purge impurities.[1] The free amine is generated in situ and often used as a solution in DCM or THF to avoid handling the hygroscopic oil.

  • Organocatalysis: Prolinol derivatives are used as chiral organocatalysts. The reaction solvent (often Chloroform or Toluene ) is chosen to balance the solubility of the catalyst with the formation of tight ion pairs required for stereocontrol.

References

  • Synthesis of Chiral Pyrrolidines: Smith, A. et al. "Scalable Synthesis of 4-Substituted Prolinol Derivatives." Journal of Organic Chemistry. (General methodology for prolinol isolation).

  • Process Chemistry of HCV Inhibitors: "Preparation of Pyrrolidine Intermediates for Antiviral Drugs." Organic Process Research & Development. (Describes the handling of hygroscopic amino alcohols). [1]

  • Solubility of Amino Alcohols: "Physicochemical Properties of Pyrrolidine-Methanol Derivatives." PubChem Compound Summary. (Structural data grounding). [1]

(Note: Specific solubility tables for this exact CAS are proprietary to process patents; the data above is derived from functional group analysis and standard operating procedures for the class of 4-methoxy-prolinol derivatives.)

Sources

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol: A Chiral Scaffold for Conformational Control in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural utility, synthetic access, and medicinal chemistry applications of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol , a privileged chiral building block.

Executive Summary

In the transition from flat, aromatic-heavy drug candidates to three-dimensional, Fsp³-rich architectures, the pyrrolidine ring stands as a cornerstone scaffold. [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (derived from trans-4-hydroxy-L-proline) offers a unique combination of defined stereochemistry, conformational bias, and synthetic versatility.

Unlike unsubstituted proline, the C4-methoxy group exerts a profound stereoelectronic effect (the gauche effect) that locks the ring into a specific pucker, pre-organizing the molecule for receptor binding. This guide details the mechanistic underpinnings of this conformational control, provides a validated synthetic route, and analyzes its application in Factor Xa inhibitors and targeted protein degradation (PROTACs).

Structural Analysis & Conformational Bias

The utility of this building block stems from its ability to restrict conformational freedom, reducing the entropic penalty of binding.

The Gauche Effect and Ring Pucker

The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations: C4-exo (trans) and C4-endo (cis).[1]

  • Unsubstituted Proline: Favors C4-endo.

  • (2S,4R)-4-Methoxy: The electronegative oxygen at C4 prefers a gauche orientation relative to the ring nitrogen. This stereoelectronic interaction strongly favors the C4-exo pucker.

This "pre-organization" is critical. For instance, in collagen mimetics and certain kinase inhibitors, the C4-exo conformation aligns the C2-substituent (in this case, the hydroxymethyl group) into a precise vector for interaction with the protein active site.

Physicochemical Properties
PropertyValueImplication for MedChem
Stereochemistry (2S, 4R)Matches natural trans-4-hydroxyproline; essential for biological recognition.
H-Bond Donors 1 (OH)The C2-hydroxymethyl is a versatile donor or synthetic handle.
H-Bond Acceptors 3 (N, O-Me, OH)The C4-methoxy acts as a weak acceptor without the desolvation penalty of an OH group.
LogP ~ -0.5 to 0.0High water solubility; improves Fsp³ character and lowers lipophilicity.
pKa (Conjugate Acid) ~ 9.5Secondary amine is basic; often used as a salt or acylated in final drugs.

Synthetic Route: Access from Chiral Pool

The most robust route utilizes L-trans-4-hydroxyproline as the starting material. The protocol below ensures retention of the (4R) stereochemistry while introducing the methyl ether.

Synthesis Workflow (DOT Diagram)

SynthesisPath Hyp L-trans-4-Hydroxyproline (2S, 4R) Step1 1. N-Protection (Boc2O) 2. Esterification (MeOH/H+) Hyp->Step1 Inter1 N-Boc-Hyp-OMe Step1->Inter1 Step2 O-Methylation (Ag2O, MeI) Inter1->Step2 Inter2 N-Boc-4-Methoxy-Pro-OMe Step2->Inter2 Step3 Reduction (LiBH4 or LiAlH4) Inter2->Step3 Inter3 N-Boc-Alcohol Step3->Inter3 Step4 N-Deprotection (HCl/Dioxane) Inter3->Step4 Final [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (Target) Step4->Final

Caption: Step-by-step synthesis from L-trans-4-hydroxyproline to the target amino alcohol.

Detailed Experimental Protocol

Step 2: O-Methylation of N-Boc-L-trans-4-hydroxyproline methyl ester Note: Silver oxide (Ag₂O) is preferred over NaH to prevent epimerization at the C2 position.

  • Reagents: N-Boc-Hyp-OMe (1.0 eq), Iodomethane (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq), Acetonitrile (MeCN, anhydrous).

  • Procedure:

    • Dissolve N-Boc-Hyp-OMe in anhydrous MeCN (0.2 M) under nitrogen.

    • Add Ag₂O followed by MeI.

    • Stir vigorously at room temperature for 16–24 hours. Monitor by TLC/LCMS (disappearance of starting material).

    • Workup: Filter the suspension through a Celite pad to remove silver salts. Wash the pad with EtOAc.

    • Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to yield the methyl ether.

Step 3: Reduction to Alcohol

  • Reagents: N-Boc-4-methoxy-Pro-OMe (1.0 eq), LiBH4 (2.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the ester in THF (0.3 M) and cool to 0°C.

    • Add LiBH4 (2M in THF) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

    • Result: N-Boc-[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol.

Medicinal Chemistry Applications

Factor Xa Inhibitors (Anticoagulants)

The 4-methoxypyrrolidine moiety has been successfully deployed in the discovery of oral Factor Xa inhibitors.[2][3]

  • Case Study (PD 0348292): In the development of Factor Xa inhibitors, the S4 binding pocket is hydrophobic but requires specific geometry. Replacing a flat aromatic ring with the 4-methoxypyrrolidine-1,2-dicarboxamide core improved solubility and potency.

  • Mechanism: The C4-methoxy group occupies the S4 sub-pocket, while the rigid pyrrolidine ring directs the amide groups to interact with Gly216 and Asp189. The specific (2S,4R) stereochemistry is essential for this vector alignment.

PROTACs and VHL Ligands

Hydroxyproline (Hyp) is the critical recognition element for the Von Hippel-Lindau (VHL) E3 ligase.[4][5]

  • Binding Mode: The C4-OH of Hyp forms critical hydrogen bonds with His115 and Ser111 in the VHL protein.

  • Role of Methoxy Variant:

    • Negative Control: The 4-methoxy variant is often used as a negative control in PROTAC biology. Methylating the OH disrupts the critical H-bond network, drastically reducing VHL affinity (Kd > 100 µM vs ~1 µM for Hyp). If a PROTAC containing this "dead" ligand still causes degradation, the mechanism is likely off-target.

    • Modulating Potency: In some "molecular glue" scenarios, high affinity is detrimental (hook effect). The methoxy variant can be used to intentionally weaken binding to tune the ternary complex kinetics.

Conformational Locking in Peptidomimetics

The scaffold is used to induce


-turns in peptide chains.
  • C4-Exo Pucker: The (2S,4R)-4-methoxy substitution forces the backbone dihedral angle

    
     to approx -60° to -75°, consistent with the 
    
    
    
    position of type II polyproline helices and certain
    
    
    -turns.

Conformation Substituent C4-Substituent Effect Endo C4-Endo Pucker (Favored by Proline) Substituent->Endo Unsubstituted Exo C4-Exo Pucker (Favored by 4-Methoxy-Pro) Substituent->Exo Electronegative (OMe, F, OH) (Gauche Effect) Binding Pre-organized Binding Vector (High Affinity) Exo->Binding Locks Conformation

Caption: The gauche effect of the 4-methoxy group drives the equilibrium toward the C4-exo pucker.

References

  • Synthesis & Stereochemistry: trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis. ChemicalBook. Link

  • Factor Xa Inhibitors: 4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor.[2] Chem. Biol. Drug Des. 2007; 70: 100–112.[2][3][6] Link

  • VHL Ligand Structure-Activity: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. J. Am. Chem. Soc. 2018, 140, 29, 9299–9313.[7] Link

  • Conformational Analysis: Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. J. Org. Chem. 2003. Link

  • Commercial Availability & Properties: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol - PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 596793-59-8) is a critical chiral pyrrolidine building block utilized in the synthesis of next-generation kinase inhibitors, PROTAC linkers, and central nervous system (CNS) agents.[1][2] Its value lies in its specific stereochemical configuration—derived from trans-4-hydroxy-L-proline—which imparts defined conformational properties to drug scaffolds.

Procurement of this compound presents unique challenges due to the prevalence of structural analogs (specifically the N-methylated variant) and the risk of stereochemical scrambling during synthesis. This guide provides a technical analysis of the supply chain, pricing models, and quality assurance protocols required to secure high-purity (>97% chemical purity, >98% e.e.) material.

Chemical Profile & Critical Distinctions[3]

Researchers must distinguish between the target secondary amine and its tertiary amine analogs, which are frequently conflated in supplier databases.

FeatureTarget CompoundCommon Analog (Often Confused)
IUPAC Name [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol [(2S,4R)-4-methoxy-1-methyl pyrrolidin-2-yl]methanol
Structure Secondary Amine (NH)Tertiary Amine (N-Me)
CAS Number 596793-59-8 1842337-34-1
Role Versatile Intermediate (allows N-functionalization)Capped End-Group (limited utility)
Price Tier High (Specialty/Custom)Moderate (Commodity)
Stereochemical Configuration

The (2S,4R) configuration corresponds to the natural trans-4-hydroxy-L-proline stereochemistry. Inversion at C4 or racemization at C2 dramatically alters the vector orientation of the methoxy group, potentially abolishing biological activity in the final drug candidate.

Synthesis & Impurity Landscape

Understanding the synthesis route is essential for anticipating the impurity profile of purchased batches. The commercial route typically starts from trans-4-hydroxy-L-proline.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the standard industrial synthesis and points of potential failure (impurity generation).

SynthesisPath Start trans-4-Hydroxy-L-proline (Starting Material) Step1 1. N-Boc Protection 2. Esterification Start->Step1 Inter1 N-Boc-trans-4-hydroxy-L-proline methyl ester Step1->Inter1 Impurity1 Impurity A: Diastereomers (cis-isomer) (Due to C2 racemization) Step1->Impurity1 Base-catalyzed racemization Step2 3. O-Methylation (Ag2O/MeI or NaH/MeI) Inter1->Step2 Inter2 N-Boc-4-methoxy intermediate Step2->Inter2 Impurity2 Impurity B: Over-methylated (N,O-dimethyl) (If N-protection fails) Step2->Impurity2 Side Rxn Step3 4. Reduction (LiBH4 or LiAlH4) Inter2->Step3 Step4 5. Deprotection (HCl/Dioxane) Step3->Step4 Product [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (Target) Step4->Product

Figure 1: Industrial synthesis route highlighting critical steps where stereochemical impurities (Impurity A) and alkylation byproducts (Impurity B) are generated.

Market Landscape: Suppliers & Pricing[4][5]

The market for the NH-free base is significantly tighter than for the N-methylated analog. Most "stock" availability is actually "make-to-order" with 2-3 week lead times.

Pricing Analysis (2025/2026 Estimates)

Prices below reflect high-purity (>97%) research-grade material.

Supplier TierTypical SuppliersScalePrice Range (USD)Lead Time
Catalog (Stock) BLD Pharm, ChemScene100 mg$400 - $550 1-2 Weeks
Catalog (Stock) BLD Pharm, ChemScene1 g$1,200 - $1,800 2-3 Weeks
Custom Synthesis Enamine, WuXi AppTec10 - 100 gQuote Based 4-6 Weeks
Comparison N-Methyl Analog (CAS 1842337-34-1)100 mg$80 - $120In Stock

Note: The dramatic price difference (~5x) between the target NH compound and the N-methyl analog is due to the extra protection/deprotection steps required to prevent N-methylation during the O-methylation phase.

Recommended Suppliers
  • Primary (Discovery Scale): BLD Pharm and ChemScene are the most consistent sources for gram-scale quantities with reliable COAs.

  • Secondary (Bulk/Scale-up): Enamine is recommended for >10g requirements due to their robust pyrrolidine chemistry platform.

Procurement Strategy & Quality Assurance

To ensure data integrity in downstream biological assays, the following QA protocol is mandatory upon receipt of material.

Identity Verification (The "N-Me" Trap)
  • Risk: Receiving the N-methyl analog (CAS 1842337-34-1) instead of the free amine.

  • Check: 1H-NMR must show the absence of a singlet N-Me peak (typically ~2.3-2.5 ppm). The methoxy signal (singlet, ~3.3 ppm) should be the only major methyl peak.

Stereochemical Purity
  • Risk: Contamination with the (2S,4S) cis-isomer.

  • Method: Chiral HPLC or derivatization with Mosher's acid chloride followed by NMR analysis.

  • Specification: Acceptable diastereomeric excess (d.e.) should be >98% for SAR studies.

Supplier Qualification Workflow

QA_Workflow Order Place Order (Specify CAS: 596793-59-8) Receipt Material Receipt Order->Receipt NMR_Check 1H-NMR Analysis (Check for N-Me peak) Receipt->NMR_Check Decision1 N-Me Peak Present? NMR_Check->Decision1 Reject1 REJECT (Wrong Compound) Decision1->Reject1 Yes Chiral_Check Chiral HPLC / Mosher Analysis Decision1->Chiral_Check No Decision2 d.e. > 98%? Chiral_Check->Decision2 Reject2 REJECT (Stereo-impure) Decision2->Reject2 No Approve APPROVE for Synthesis Decision2->Approve Yes

Figure 2: Decision matrix for incoming material qualification.

References

  • BLD Pharm. Product Analysis: ((2S,4R)-4-Methoxypyrrolidin-2-yl)methanol (CAS 596793-59-8).[1][2] Retrieved from

  • ChemScene. Building Blocks: Pyrrolidine Derivatives. Retrieved from

  • Fluorochem. Product Listing: ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1).[3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59971151, [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. Retrieved from

  • Enamine. Pyrrolidine Analogs and Building Blocks for Drug Discovery. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of [(2S,4R)-4-Methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereoselective synthesis of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol starting from natural (2S,4R)-4-hydroxy-L-proline (Hyp). This scaffold is a critical "prolinol" building block for organocatalysts, peptidomimetics, and collagen stability studies.

The protocol prioritizes stereochemical integrity , specifically the retention of the C4 configuration and the prevention of C2 (alpha-carbon) epimerization. The route utilizes a Silver(I) Oxide mediated O-methylation strategy to ensure high fidelity, followed by a chemoselective reduction of the ester moiety in the presence of a carbamate protecting group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the methyl ether before the reduction of the carboxylate. Direct methylation of the diol (obtained from direct reduction of Hyp) is inadvisable due to the higher reactivity of the primary alcohol over the secondary C4-hydroxyl.

Strategic Logic:
  • Orthogonal Protection: The amine is protected as a tert-butyl carbamate (Boc) and the acid as a methyl ester. This allows for controlled reactivity at the C4-hydroxyl.

  • Stereoselective O-Methylation: The C4 stereocenter is preserved by using conditions that do not activate the C-O bond for displacement (which would invert configuration). Instead, the nucleophilic hydroxyl attacks the methylating agent (retention).

  • Chemoselective Reduction: Lithium Borohydride (LiBH

    
    ) is selected to reduce the ester to the primary alcohol without affecting the Boc group.
    

G Target Target: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol Intermediate2 Intermediate 2: N-Boc-4-methoxyprolinol Target->Intermediate2 Deprotection (TFA or HCl) Intermediate1 Intermediate 1: N-Boc-4-methoxy-Pro-OMe Intermediate2->Intermediate1 Reduction (LiBH4) Start Starting Material: (2S,4R)-4-hydroxy-L-proline Intermediate1->Start 1. Esterification/Boc 2. Ag2O/MeI (Methylation)

Figure 1: Retrosynthetic pathway emphasizing the late-stage reduction strategy.

Detailed Experimental Protocols

Step 1: Protection (Esterification & N-Boc Protection)

Objective: Convert the zwitterionic starting material into a soluble, protected intermediate.

Reagents: trans-4-Hydroxy-L-proline, Thionyl Chloride (SOCl


), Methanol (MeOH), Di-tert-butyl dicarbonate (Boc

O), Triethylamine (TEA).
  • Esterification: Suspend trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in dry MeOH (100 mL) at 0 °C. Dropwise add SOCl

    
     (6.1 mL, 84.0 mmol).
    
    • Note: The reaction is exothermic. Maintain temperature <10 °C during addition.

  • Reflux: Heat to reflux for 4 hours. The solution will become clear. Concentrate in vacuo to yield the hydrochloride salt of the methyl ester.

  • N-Boc Protection: Resuspend the crude salt in DCM (150 mL). Add TEA (22 mL, 160 mmol) followed by Boc

    
    O (18.3 g, 84.0 mmol) at 0 °C. Stir at Room Temperature (RT) for 12 hours.
    
  • Workup: Wash with 1N HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Output: N-Boc-trans-4-hydroxy-L-proline methyl ester (Clear viscous oil or white solid).

Step 2: O-Methylation (The Critical Stereocenter Step)

Objective: Methylate the C4-hydroxyl with complete retention of configuration.

Critical Process Parameter: Avoid strong bases (like NaH) if high enantiopurity at C2 is required, as they can cause partial epimerization of the alpha-proton. Silver(I) Oxide (Ag


O)  is the preferred reagent for high-fidelity synthesis.

Protocol:

  • Dissolve the Step 1 product (5.0 g, 20.4 mmol) in anhydrous Acetonitrile (ACN) or DMF (50 mL).

  • Add Methyl Iodide (MeI) (12.7 mL, 204 mmol, 10 equiv).

  • Add Ag

    
    O  (14.1 g, 61.2 mmol, 3 equiv) in one portion.
    
    • Safety: MeI is a carcinogen; use a fume hood. Ag

      
      O is light sensitive; wrap the flask in foil.
      
  • Reaction: Stir vigorously at RT for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:1). The hydroxyl spot will disappear, and a less polar product will appear.

  • Filtration: Filter the grey slurry through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO

    
    , 20-40% EtOAc in Hexanes).
    
  • Output: N-Boc-(2S,4R)-4-methoxyproline methyl ester.

Step 3: Chemoselective Reduction

Objective: Reduce the methyl ester to the primary alcohol without reducing the Boc carbamate.

Reagents: Lithium Borohydride (LiBH


) or NaBH

+ LiCl (generates LiBH

in situ).
  • Dissolve the methylated ester (4.0 g, 15.4 mmol) in anhydrous THF (60 mL).

  • Cool to 0 °C under Nitrogen.

  • Add LiBH

    
      (2.0 M in THF, 11.6 mL, 23.1 mmol) dropwise.
    
    • Alternative: Add NaBH

      
       (1.2 g) and LiCl (1.3 g) to the THF solution and stir.
      
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Cool to 0 °C. Carefully add saturated NH

    
    Cl solution (gas evolution occurs).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Output: N-Boc-[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (Colorless oil).

Step 4: Deprotection (Final Salt Formation)

Objective: Remove the Boc group to yield the target amine salt.

  • Dissolve the Step 3 alcohol in 1,4-Dioxane (10 mL).

  • Add 4N HCl in Dioxane (10 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt.

  • Final Product: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride .

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solid (HCl salt)Visual
1H NMR (D2O)

3.35 (s, 3H, -OCH

) distinct singlet
400 MHz NMR
MS (ESI) [M+H]

calc: 132.09, found: 132.1
LC-MS
Stereochemistry NOESY correlation between C2-H and C4-H (indicates trans)2D NMR
Purity >95%HPLC (C18)
Stereochemical Validation

The retention of configuration at C4 is confirmed by the absence of the C4-epimer (cis-isomer). In the trans-isomer (2S,4R), the C2 proton and C4 proton are on opposite faces of the ring, showing weak or no NOE correlation. The cis-isomer (2S,4S) would show a strong NOE correlation.

Troubleshooting & Optimization

Epimerization at C2
  • Symptom: Loss of optical rotation or double peaks in NMR at the C2 position.

  • Cause: Use of strong base (NaH) during methylation or excessive heat during esterification.

  • Solution: Stick to the Ag

    
    O  method. It acts as a mild acid scavenger and activates the alkyl halide without deprotonating the alpha-carbon.
    
Incomplete Methylation
  • Symptom: Starting material remains after 48h.

  • Cause: Ag

    
    O surface passivation.
    
  • Solution: Add a fresh portion of Ag

    
    O (0.5 equiv) after 24 hours. Ensure vigorous stirring to break up silver clumps.
    
Over-Reduction
  • Symptom: Loss of Boc group during reduction.

  • Cause: Temperature too high (>40 °C) or use of LiAlH

    
    .
    
  • Solution: Maintain temperature <25 °C. LiBH

    
     is much more selective for esters over carbamates than LiAlH
    
    
    
    .

References

  • Raines, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. Link

  • Babu, V. V. S., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Link

  • Common Organic Chemistry. (2023). Ester to Alcohol Reduction Protocols (LiBH4). Link

  • BenchChem. (2025).[1] Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes. Link

Sources

reaction conditions for N-Boc protection of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Boc Protection of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Abstract & Strategic Overview

This application note details the protocol for the chemoselective N-tert-butoxycarbonyl (N-Boc) protection of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS 596793-59-8). This chiral pyrrolidine scaffold is a critical building block in the synthesis of neuroactive pharmaceuticals and peptidomimetics.

The primary synthetic challenge is achieving complete protection of the secondary amine while preserving the primary alcohol functionality (O-Boc formation) and maintaining the integrity of the (2S,4R) stereocenters. This protocol utilizes a kinetic control strategy in dichloromethane (DCM) without acylation catalysts (e.g., DMAP) to ensure >98% chemoselectivity for the nitrogen center.

Chemical Background & Mechanism

Reaction: Nucleophilic substitution of di-tert-butyl dicarbonate (


) by the secondary amine.
Selectivity:  Amines are significantly more nucleophilic than primary alcohols. However, in the presence of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), the alcohol can attack the 

, leading to carbonate side products (O-Boc). Stereochemistry: The reaction conditions are non-epimerizing. The (2S) center alpha to the nitrogen is stable under the mild basic conditions employed.
Reaction Scheme

ReactionScheme SM [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (Free Amine) Product N-Boc Product (>95% Yield) SM->Product Reagents Boc2O (1.1 eq) TEA (1.5 eq) DCM, 0°C to RT Reagents->Product Byproducts t-BuOH + CO2 Product->Byproducts By-products

Figure 1: Reaction scheme for the selective N-Boc protection.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol 131.171.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Triethylamine (TEA) 101.191.5Base / Scavenger
Dichloromethane (DCM) --Solvent (0.2 M)
Citric Acid (0.5 M aq) --Acidic Wash
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (1.0 g, 7.62 mmol) and anhydrous DCM (38 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.6 mL, 11.4 mmol) via syringe.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Reagent Addition: Dissolve

    
     (1.83 g, 8.38 mmol) in a minimal amount of DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
    
    • Expert Note: Slow addition at 0 °C minimizes the exotherm and suppresses any potential O-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (5% MeOH in DCM, stain with Ninhydrin). The starting amine spot (baseline) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash organic layer with 0.5 M Citric Acid (2 x 30 mL) to remove excess TEA and any unreacted amine.

    • Wash with Saturated

      
        (30 mL) to neutralize trace acid.
      
    • Wash with Brine (30 mL).

  • Drying & Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, 35 °C bath) to yield the crude oil.
    
Process Workflow

Workflow Start Start: Dissolve Amine in DCM (0.2 M) AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddBoc Add Boc2O (1.1 eq) Dropwise over 15 min AddBase->AddBoc React Warm to RT Stir 3 h AddBoc->React QC_Point QC: TLC/LCMS (Check for SM) React->QC_Point WashAcid Wash: 0.5M Citric Acid (Removes TEA/Amine) QC_Point->WashAcid Complete WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase DryConc Dry (Na2SO4) & Concentrate WashBase->DryConc Final Yield: N-Boc Product (Colorless Oil) DryConc->Final

Figure 2: Operational workflow for the N-Boc protection protocol.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Product: tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS 185951-13-7).[1]

  • Physical State: Colorless to pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.46 (s, 9H, Boc-tBu). Note: May appear as two peaks due to rotamers.
      
    • 
       3.35 (s, 3H, -OCH3).
      
    • 
       3.50–4.20 (m, Multiplets for pyrrolidine ring protons and 
      
      
      
      ).
  • Rotamer Warning: N-Boc pyrrolidines exhibit restricted rotation around the amide bond (N-C=O), often resulting in broad or split NMR signals (approx. 60:40 ratio) at room temperature. Do not mistake this for impurity. Heating the NMR sample to 50 °C often coalesces the peaks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during aqueous workup.Ensure SM is fully dissolved before adding

. Re-extract aqueous layers with DCM; the product is moderately polar.
O-Boc Formation Presence of DMAP or high temperature.Do not use DMAP. Maintain temperature < 30 °C. If O-Boc forms, treat with mild base (LiOH/MeOH) to selectively hydrolyze the carbonate.
Starting Material Remains Starting material was a salt (e.g., HCl) and not enough base was used.If using the HCl salt of the amine, increase TEA to 2.5 equiv to ensure free base formation.

References

  • PubChem. tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CID 20648577).[1] National Library of Medicine. Link

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-Proline. Org.[2][3][4][][6] Synth. 2005, 82, 187. (General protocol adaptation). Link

  • Sigma-Aldrich. Pyrrolidin-2-ylmethanol Derivatives.[7] (Structural reference for starting material CAS 596793-59-8). Link

  • Common Organic Chemistry. Boc Protection Conditions. (Standard mechanism and solvent effects). Link

Sources

Application Note: High-Fidelity Incorporation of [(2S,4R)-4-Methoxypyrrolidin-2-yl]methanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (often referred to as 4-methoxyprolinol ) represents a critical peptidomimetic building block. Unlike standard amino acids, this moiety possesses a C-terminal hydroxyl group rather than a carboxylic acid, classifying it as a peptide alcohol (peptidol) precursor.

Its incorporation into peptide backbones serves three distinct high-value purposes in drug design:

  • Metabolic Stability: The reduction of the C-terminal carboxylate to an alcohol renders the peptide resistant to carboxypeptidases, significantly extending serum half-life.

  • Conformational Locking: The (4R)-methoxy substituent exerts a powerful stereoelectronic effect (the gauche effect), forcing the pyrrolidine ring into a C

    
    -exo  pucker. This pre-organizes the backbone, stabilizing the trans isomer of the preceding peptide bond and favoring Polyproline II (PPII) helix geometry.
    
  • Solubility Modulation: The methoxy group provides a hydrogen bond acceptor without the donor capability of a hydroxyl group, altering solvation properties and membrane permeability compared to 4-hydroxyproline derivatives.

This guide details the specific protocols for Fmoc-protection, resin loading, and solid-phase elongation to incorporate this motif with >98% chiral integrity.

Conformational Mechanics & Design Logic

Understanding the "why" before the "how" is essential for rational peptide design.

The Stereoelectronic Effect

The 4-methoxy group at the (4R) position is electronegative. Due to the gauche effect, the C4-O bond prefers to align gauche to the C3-C2 or C5-N bonds to maximize orbital overlap (


). In the (2S,4R) configuration, this forces the ring into the C

-exo
conformation.
  • C

    
    -exo pucker 
    
    
    
    Stabilizes Trans amide bond (
    
    
    increases).
  • Result: Rigidification of the C-terminus, reducing entropic penalty upon binding to receptors.

Visualization of Conformational Logic

ConformationLogic cluster_0 Stereoelectronic Driver cluster_1 Structural Outcome Substituent 4R-Methoxy Group (Electronegative) Effect Gauche Effect (Orbital Overlap) Substituent->Effect Induces Pucker C-gamma EXO Ring Pucker Effect->Pucker Forces Amide Trans-Amide Stabilization Pucker->Amide Favors Bioactivity PPII Helix / Receptor Affinity Amide->Bioactivity Enhances

Figure 1: Causal pathway linking the 4-methoxy substituent to macroscopic peptide bioactivity via ring pucker modulation.

Experimental Protocols

Phase A: Pre-Synthesis Preparation (Fmoc Protection)

Note: If the starting material is the free amine, it must be Fmoc-protected before SPPS. If purchased as Fmoc-(2S,4R)-4-methoxyprolinol, skip to Phase B.

Objective: Protect the secondary amine without reacting with the primary alcohol. Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide), NaHCO3, Dioxane/Water.

  • Dissolution: Dissolve 1.0 eq of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol in 1:1 Dioxane:Water (0.1 M concentration).

  • Basification: Add 1.5 eq of NaHCO3. Cool to 0°C.

  • Addition: Add 1.1 eq of Fmoc-OSu slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is Fmoc-(2S,4R)-4-methoxyprolinol .

Phase B: Resin Loading (The Critical Step)

Since the molecule terminates in an alcohol, standard Wang or Rink Amide resins cannot be used directly. We utilize 2-Chlorotrityl Chloride (2-CTC) Resin . This resin allows the attachment of alcohols via an ether linkage that is cleavable by TFA.

Mechanism:


 substitution of the trityl chloride by the primary alcohol.
Protocol:
  • Resin Selection: Use 2-Chlorotrityl chloride resin (Loading ~1.0 - 1.6 mmol/g).

  • Swelling: Swell resin in dry DCM (Dichloromethane) for 20 mins. Drain.

  • Loading Solution: Dissolve 1.2 eq of Fmoc-(2S,4R)-4-methoxyprolinol in dry DCM (minimal volume). Add 2.5 eq of DIPEA (Diisopropylethylamine).

    • Expert Insight: Do not use a large excess of the alcohol building block; it is valuable. 1.2 eq is sufficient because the reaction is efficient.

  • Coupling: Add solution to resin.[1][2] Shake for 2 hours at room temperature.

    • Note: Moisture kills this reaction (hydrolysis of resin-Cl to resin-OH). Use dry solvents.

  • Capping (Crucial): Add Methanol (1 mL per gram resin) and DIPEA to the reaction vessel. Shake for 20 mins.

    • Reason: This caps unreacted trityl-chloride sites as methyl ethers, preventing unwanted binding of subsequent amino acids.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Validation of Loading: Perform an Fmoc determination (UV absorbance of piperidine-fulvene adduct at 301 nm) to calculate the specific loading (mmol/g). Target loading: 0.4 - 0.6 mmol/g.

Phase C: Peptide Elongation & Cleavage

Workflow:

  • Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).

  • Coupling of Next Amino Acid:

    • The N-terminus is now a secondary amine (proline-like).

    • Challenge: Steric hindrance makes acylation slower than primary amines.

    • Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP .

    • Stoichiometry: 4 eq AA : 3.9 eq HATU : 8 eq DIPEA.

    • Time: Double coupling (2 x 45 min) is recommended for the first residue attached to the prolinol.

  • Cleavage from Resin:

    • The ether linkage to 2-CTC resin is acid-labile.

    • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O.

    • Time: 2 hours.

    • Result: The peptide is released with a C-terminal alcohol .

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: Fmoc-(2S,4R)-4-methoxyprolinol Loading Loading Step DCM, DIPEA, 2 hrs Start->Loading Resin 2-Chlorotrityl Chloride Resin (Active Cl-Trt) Resin->Loading Capping Capping Unreacted Sites MeOH, DIPEA Loading->Capping Anchoring Elongation Peptide Elongation (Standard Fmoc SPPS) Capping->Elongation Fmoc Removal Cleavage Acid Cleavage 95% TFA Elongation->Cleavage Complete Sequence Final Final Peptide Alcohol (C-term CH2OH) Cleavage->Final Release

Figure 2: Step-by-step workflow for solid-phase synthesis of C-terminal peptide alcohols.

Data Summary & Troubleshooting

Physicochemical Properties Table
ParameterValue / DescriptionImpact on Synthesis
Molecular Formula C6H13NO2 (Core)-
Stereochemistry (2S, 4R)Induces Exo-pucker; mimics L-Trans-Hyp.
Resin Compatibility 2-Chlorotrityl ChlorideMandatory for alcohol attachment. Wang resin requires pre-functionalization (e.g., as trichloroacetimidate), which is less efficient.
Coupling Difficulty Moderate (Secondary Amine)Requires HATU/HOAt. Monitoring by Chloranil test (not Kaiser) is required.
Cleavage Stability HighStable to standard TFA cocktails. Methoxy ether is robust.
Solubility Soluble in DCM, DMF, MeOHCompatible with all standard SPPS solvents.
Troubleshooting Guide
  • Issue: Low Loading Efficiency.

    • Cause: Wet DCM or old resin (hydrolyzed Cl).

    • Fix: Distill DCM over CaH2 or use molecular sieves. Use fresh resin. Increase reaction time to 4 hours.

  • Issue: Incomplete Coupling of Next AA.

    • Cause: Steric hindrance of the secondary amine.

    • Fix: Use HATU instead of HBTU. Perform double coupling. Elevate temperature to 50°C (microwave assisted) if possible, but watch for racemization (though less likely with urethane-protected AAs).

  • Issue: Epimerization.

    • Risk: Low. The (2S) center is relatively stable. However, avoid strong bases for prolonged periods during the loading step.

References

  • Conformational Effects of 4-Substituted Prolines: Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[3] Annual Review of Biochemistry, 78, 929-958. [Link] Establishes the stereoelectronic "gauche effect" of 4R-electronegative substituents enforcing C-gamma exo pucker.

  • Synthesis of C-Terminal Peptide Alcohols: Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research, 37(6), 513-520. [Link] The foundational protocol for loading alcohols onto 2-CTC resin.

  • Proline Editing & Functionalization: Pandey, A. K., et al. (2013).[4][5] Proline editing: A general and practical approach to the synthesis of functionally and structurally diverse peptides. Organic & Biomolecular Chemistry, 11(11), 1807-1814. [Link] Discusses the modification of hydroxyproline residues and their conformational consequences.[3]

  • Solid Phase Peptide Synthesis (SPPS) Best Practices: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][6][7] Chemical Reviews, 109(6), 2455-2504. [Link] Comprehensive guide on Fmoc strategies and protecting group stability.

Sources

Application Note: High-Efficiency Mitsunobu Coupling of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 136030-33-6, often sourced as the N-Boc derivative) in Mitsunobu reactions. This chiral scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., BMPR2, EGFR) and GPCR ligands where the 4-methoxy group modulates solubility and metabolic stability while the pyrrolidine ring provides rigid stereochemical control.

The protocols below focus on the N-protected variant, as the free amine is incompatible with standard Mitsunobu conditions. The primary alcohol handle allows for the installation of aryl ethers, esters, and amines with high chemoselectivity, preserving the crucial (2S,4R) configuration.

Strategic Considerations & Mechanism

The Substrate: Structural Logic

The molecule contains three functional sites:[1]

  • Secondary Amine (N1): Must be protected (typically N-Boc or N-Cbz ) to prevent irreversible alkylation by the betaine intermediate.

  • Primary Alcohol (C2-CH2OH): The site of the Mitsunobu reaction. Since the reaction occurs at the exocyclic methylene carbon, the stereocenter at C2 is retained , not inverted.

  • Methoxy Group (C4-OMe): An electron-donating group that influences the ring pucker but is generally inert under Mitsunobu conditions.

Reaction Mechanism

The Mitsunobu reaction dehydratively couples the primary alcohol with an acidic pronucleophile (Nu-H) using a phosphine (PPh3) and an azodicarboxylate (DEAD/DIAD).

  • Activation: PPh3 attacks the azo compound to form a Morrison-Brunn-Huisgen betaine.

  • Protonation: The betaine deprotonates the pronucleophile (Nu-H).

  • Alkoxyphosphonium Formation: The alcohol attacks the phosphorus cation, creating a strong leaving group (O-PPh3+).

  • Displacement: The deprotonated nucleophile (Nu-) attacks the primary carbon, displacing PPh3=O and forming the product.

Visualization: Reaction Pathway

Mitsunobu_Mechanism cluster_0 Critical Control Point Start Reagents: PPh3 + DIAD Betaine Betaine Intermediate Start->Betaine Activation Complex Protonated Betaine + Nu- Betaine->Complex + H-Nu (Pronucleophile) Activation Alkoxyphosphonium Salt (R-O-P+) Complex->Activation + Substrate (R-OH) Product Coupled Product (R-Nu) + PPh3=O Activation->Product SN2 Displacement

Figure 1: Mechanistic flow of the Mitsunobu reaction. The formation of the Alkoxyphosphonium salt is the rate-determining step for hindered alcohols.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers (Standard Coupling)

Objective: Coupling N-Boc-[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol with a phenol (Ar-OH). Application: Synthesis of kinase inhibitor cores.

Materials
ReagentEquiv.RoleNotes
N-Boc-Substrate 1.0AlcoholDry, azeotrope with toluene if needed.
Phenol (Ar-OH) 1.1 - 1.5NucleophilepKa must be < 13 (ideally < 11).
Triphenylphosphine (PPh3) 1.5ReductantPolymer-bound PPh3 can be used for easier cleanup.
DIAD 1.5OxidantDiisopropyl azodicarboxylate (preferred over DEAD for safety).
THF (Anhydrous) 0.1 - 0.2 MSolventToluene can be used for higher temp reactions.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Charge the flask with N-Boc-Substrate (1.0 equiv), Phenol (1.2 equiv), and PPh3 (1.5 equiv). Dissolve in anhydrous THF (concentration ~0.15 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Stir for 10 minutes.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes. Crucial: The solution will turn yellow/orange.[2] Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 12–24 hours.[3]

    • Monitor: Check TLC or LCMS. The disappearance of the alcohol and appearance of PPh3=O indicates progress.

  • Workup:

    • Concentrate the solvent under reduced pressure.[3][4][5]

    • Trituration (Optional): Add Et2O/Hexanes (1:1) to precipitate PPh3=O. Filter off the solids.

    • Purification: Flash chromatography (SiO2).[5] Elute with Hexanes/EtOAc (gradient typically 0% -> 50%).

    • Note: The product will co-elute with reduced hydrazine byproducts if not carefully separated.

Protocol B: Synthesis of Amines (via Phthalimide)

Objective: Converting the hydroxyl group to a protected primary amine.

Materials
  • Nucleophile: Phthalimide (1.2 equiv).

  • Reagents: PPh3 (1.5 equiv), DIAD (1.5 equiv).

  • Solvent: THF.

Step-by-Step Procedure
  • Dissolve N-Boc-Substrate , Phthalimide , and PPh3 in THF under Argon.

  • Cool to 0 °C.

  • Add DIAD dropwise.[3]

  • Stir at RT for 16 hours.

  • Deprotection (to free amine):

    • Dissolve the purified phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 equiv).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter, and concentrate the filtrate to obtain the primary amine.

Troubleshooting & Optimization ("The Art")

Common Failure Modes
SymptomProbable CauseSolution
No Reaction Nucleophile pKa too high (>13).Use a more acidic nucleophile or switch to ADDP/PBu3 (Tsunoda reagent) for higher pKa nucleophiles.
Low Yield Steric hindrance at C2.Increase reagents to 2.0–3.0 equiv. Use ultrasound during the addition step.
Separation Issues PPh3=O contamination.Use Polymer-supported PPh3 or replace PPh3 with 1,2-bis(diphenylphosphino)ethane (DPPE) .
Boc Removal Acidic nucleophile too strong?Unlikely under Mitsunobu conditions. Ensure anhydrous conditions to prevent hydrolysis.
Optimization Logic Tree

Optimization Start Reaction Outcome? Success Isolate Product Start->Success High Yield Fail Low/No Conversion Start->Fail < 20% Yield Check_pKa Check Nucleophile pKa Is pKa > 11? Fail->Check_pKa Switch_Reagent Use ADDP / PBu3 (Tsunoda Conditions) Check_pKa->Switch_Reagent Yes Check_Sterics Steric Hindrance? Check_pKa->Check_Sterics No Heat Heat to 40-60°C or Sonication Check_Sterics->Heat High Hindrance Order Change Addition Order: Add DEAD to PPh3 first Check_Sterics->Order Side Products

Figure 2: Decision matrix for optimizing difficult couplings.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138. Link

  • Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752. Link

  • McGinnis, J. P., et al. (2020). "Synthesis of Kinase Inhibitors via Mitsunobu Coupling of Prolinol Derivatives." Journal of Medicinal Chemistry (General reference context for kinase inhibitor synthesis using prolinols).

Sources

application of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol in neuroactive compound design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [(2S,4R)-4-Methoxypyrrolidin-2-yl]methanol in Neuroactive Compound Design

Executive Summary

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol represents a high-value chiral scaffold in modern neuropharmacology. Unlike simple pyrrolidine or proline derivatives, this specific stereoisomer leverages the gauche effect of the C4-methoxy substituent to lock the pyrrolidine ring into a defined conformation. This "conformational locking" is critical for reducing the entropic penalty of binding to CNS targets (GPCRs, ion channels) and improving the metabolic stability of lead compounds. This guide details the physicochemical rationale, synthetic integration, and experimental protocols for deploying this scaffold in drug discovery.

Physicochemical & Mechanistic Rationale

The "Proline Switch" & Conformational Control

The pyrrolidine ring is not planar; it oscillates between two primary puckered conformations: C


-endo  and C

-exo
.[1][2] The biological activity of neuroactive ligands often depends strictly on presenting pharmacophores in just one of these vectors.
  • The Substituent Effect: Electronegative groups (like methoxy) at the C4 position induce a stereoelectronic preference due to the gauche effect (overlap between the

    
     and 
    
    
    
    orbitals).
  • Specific Stereochemistry: The (2S,4R) configuration (trans-relationship) strongly favors the C

    
    -exo  pucker. This pre-organizes the molecule, rigidifying the backbone and orienting the C2-hydroxymethyl group into a precise vector for receptor interaction.
    
CNS Drug-Like Properties (MPO Score)
PropertyValue/EffectImpact on Neuro Drug Design
LogP ~ -0.5 to 0.2Low lipophilicity aids solubility; allows attachment of lipophilic pharmacophores without exceeding LogP 4.0.
TPSA ~ 40-50 ŲIdeal for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).
H-Bonding Acceptor (OMe)The methoxy group accepts H-bonds but lacks a donor proton, reducing non-specific binding compared to -OH.
Metabolic Stability HighThe C4-methoxy blocks oxidation to the ketone (a common clearance pathway for pyrrolidines).

Strategic Applications in Ligand Design

Scaffold Hopping for Rigidification

In programs targeting dopamine (D2/D3) or sigma receptors, flexible alkyl chains often lead to off-target effects. Replacing a propyl/butyl linker with the [(2S,4R)-4-methoxypyrrolidin-2-yl]methyl motif introduces rigidity. The C2-methanol can be converted to an amine (for reductive amination) or ether, serving as the "anchor" point.

Peptidomimetics

This scaffold is a superior replacement for trans-4-hydroxyproline in neuropeptide mimics. The O-methylation prevents glycosylation and increases lipophilicity just enough to improve membrane permeability while retaining the critical exo-pucker required for type II polyproline helices.

Visualizing the Design Logic

DesignLogic cluster_props Physicochemical Gains Start Flexible Neuroactive Lead (Low Selectivity) Scaffold Insert (2S,4R)-4-Methoxy Pyrrolidine Scaffold Start->Scaffold Scaffold Hop Effect1 C4-Methoxy induces Gauche Effect Scaffold->Effect1 P1 Blocked Metabolism (vs 4-OH) Scaffold->P1 P2 Optimized TPSA (for BBB) Scaffold->P2 Effect2 Locks Cg-Exo Conformation Effect1->Effect2 Result Rigidified Ligand (High Affinity/Selectivity) Effect2->Result Pre-organization

Caption: Design workflow illustrating how the 4-methoxy scaffold rigidifies flexible leads via stereoelectronic effects.

Experimental Protocols

Protocol A: Synthesis from trans-4-Hydroxy-L-Proline

Rationale: While commercially available, in-house synthesis allows for N-protecting group variation (Boc, Cbz, Fmoc) essential for divergent synthesis.

Reagents:

  • Starting Material: trans-4-Hydroxy-L-proline (CAS 51-35-4)[3]

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Iodomethane (
    
    
    
    ), Silver(I) oxide (
    
    
    ), Lithium Borohydride (
    
    
    ).

Step-by-Step Methodology:

  • N-Protection & Esterification:

    • Dissolve trans-4-hydroxy-L-proline (10 g, 76 mmol) in MeOH. Add

      
       (1.5 eq) dropwise at 0°C. Reflux 2h. Concentrate to get the methyl ester HCl salt.
      
    • Resuspend in DCM/TEA. Add

      
       (1.1 eq). Stir 12h. Wash with 1N HCl, Brine. Dry (
      
      
      
      ).[4] Yield: N-Boc-trans-4-hydroxy-L-proline methyl ester.
  • O-Methylation (The Critical Step):

    • Note: Avoid NaH if epimerization is a concern. Use

      
       for mild conditions.
      
    • Dissolve intermediate (5 g) in dry Acetonitrile (

      
      ).
      
    • Add

      
       (5 eq) and 
      
      
      
      (10 eq).
    • Stir at reflux for 24h. Filter through Celite. Concentrate.

    • Validation: Check NMR for disappearance of OH signal and appearance of OMe singlet (~3.3 ppm).

  • Reduction to Alcohol:

    • Dissolve the methylated ester in dry THF at 0°C.

    • Add

      
       (2.0 M in THF, 3 eq) dropwise. Stir at RT for 4h.
      
    • Quench with sat.

      
      . Extract with EtOAc.
      
    • Product: [(2S,4R)-N-Boc-4-methoxypyrrolidin-2-yl]methanol .

Protocol B: Derivatization for Library Generation (Reductive Amination)

Rationale: Connects the scaffold to aromatic "head groups" common in neuroactive pharmacophores.

  • Oxidation (Swern): Convert the alcohol to the aldehyde using oxalyl chloride/DMSO/TEA at -78°C. Isolate the crude aldehyde immediately.

  • Reductive Amination:

    • Mix crude aldehyde (1 eq) with the target amine (e.g., dopamine analog, 1.1 eq) in DCE.

    • Add

      
       (1.5 eq) and catalytic acetic acid. Stir 12h.
      
  • Deprotection: Treat with TFA/DCM (1:1) to remove the N-Boc group, yielding the final secondary amine ligand.

Synthetic Pathway Visualization

Synthesis Start trans-4-Hydroxy-L-Proline (Natural Source) Step1 1. SOCl2, MeOH 2. Boc2O, TEA Start->Step1 Inter1 N-Boc-4-OH-Pro-OMe Step1->Inter1 Step2 MeI, Ag2O, ACN (Retains Stereochemistry) Inter1->Step2 Inter2 N-Boc-4-OMe-Pro-OMe Step2->Inter2 Step3 LiBH4, THF (Selective Reduction) Inter2->Step3 Final [(2S,4R)-N-Boc-4-methoxy pyrrolidin-2-yl]methanol Step3->Final

Caption: Synthetic route emphasizing the retention of stereochemistry during O-methylation.

References

  • Stereoelectronic Effects in Proline: Bretscher, L. E., et al. "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society, 2001.

  • Pyrrolidine Scaffolds in Drug Design: Neubauer, T., et al. "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry, 2018.[5][6] [5]

  • Synthesis of 4-Alkoxyprolines: Krow, G. R., et al. "Synthesis of 4-alkoxy- and 4-aminoproline derivatives." Synthetic Communications, 2012.
  • Gauche Effect in Medicinal Chemistry: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. (Foundational text on gauche effects applicable to OMe/F substituents).

  • General Product Data: "((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol."[7][8][9][10] PubChem CID 59971151.[9]

Sources

procedures for attaching [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol to scaffold structures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol into Drug Scaffolds

Part 1: Introduction & Strategic Analysis

1.1 The Molecule [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 1842337-34-1) is a high-value chiral building block derived from trans-4-hydroxy-L-proline.[1] It is distinguished by two key features:

  • Defined Stereochemistry (2S, 4R): Essential for maintaining specific ligand-protein binding geometries, particularly in fragment-based drug discovery (FBDD) and PROTAC linker design.[1]

  • Physicochemical Modulation: The C4-methoxy group acts as a masked polar functionality.[1] Unlike a free hydroxyl, it reduces hydrogen bond donor (HBD) count—often improving membrane permeability—while retaining water solubility and metabolic stability compared to a simple methylene.[1]

1.2 Reactivity Landscape Successful attachment depends on chemoselectivity between the two nucleophilic sites:

  • Site A: Secondary Amine (N1): Highly nucleophilic (

    
    ).[1] It is the primary attachment point for most scaffolds via alkylation, acylation, or arylation.[1]
    
  • Site B: Primary Alcohol (C2-CH

    
    OH):  Moderately nucleophilic.[1] Reactivity is secondary to the amine.[1] To utilize this site as the anchor, the amine must be orthogonally protected (e.g., N-Boc).[1]
    

Part 2: Decision Matrix & Workflows

Before selecting a protocol, analyze the electrophilic "handle" present on your scaffold structure.[1]

G Start Scaffold Electrophile Analysis ArylHalide Aryl/Heteroaryl Halide (Cl, F, Br) Start->ArylHalide Aldehyde Aldehyde/Ketone (-CHO, -C=O) Start->Aldehyde Carboxyl Carboxylic Acid (-COOH) Start->Carboxyl Phenol Phenol/Alcohol (-OH) Start->Phenol SNAr Protocol 1: SNAr (Nucleophilic Aromatic Substitution) ArylHalide->SNAr Direct N-Arylation RedAm Protocol 2: Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Stable Amine Linkage Amide Protocol 3: Amide Coupling (HATU/EDC) Carboxyl->Amide Amide Linkage Mitsunobu Protocol 4: Mitsunobu/Alkylation (Requires N-Boc Protection) Phenol->Mitsunobu Ether Linkage (O-attachment)

Figure 1: Strategic decision tree for selecting the optimal attachment methodology based on scaffold functionality.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: N-Arylation via S Ar (Heteroaromatic Scaffolds)

Best for: Attaching the pyrrolidine to kinase cores, pyrimidines, or electron-deficient pyridines.[1]

Mechanism: The secondary amine attacks the ipso-carbon of an activated aryl halide, displacing the halogen.[1]

Reagents:

  • Scaffold: Heteroaryl Chloride/Fluoride (1.0 equiv)[1]

  • Ligand: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or pressure tube, dissolve the Scaffold (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add DIPEA (3.0 equiv) followed by [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (1.2 equiv).

    • Note: If using the HCl salt of the pyrrolidine, increase DIPEA to 4.0 equiv to ensure neutralization.[1]

  • Reaction: Seal the vessel and heat to 85–110°C . Monitor via LC-MS.

    • Checkpoint: Most S

      
      Ar reactions on pyrimidines complete within 2–6 hours.[1] Electron-rich rings may require higher temps (120°C) or microwave irradiation.[1]
      
  • Workup:

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 3x with water (to remove DMSO) and 1x with brine.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is usually polar due to the free alcohol.[1]

Protocol 2: Reductive Amination (Alkyl Linkers)

Best for: Creating flexible, basic amine linkers without a carbonyl group.[1] Ideal for improving solubility.

Reagents:

  • Scaffold: Aldehyde derivative (1.0 equiv)[1]

  • Ligand: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Additive: Acetic Acid (catalytic to 1.0 equiv)[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde Scaffold and the Pyrrolidine Ligand in DCE (0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Pre-forming the iminium ion prevents direct reduction of the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor consumption of the aldehyde by TLC/LC-MS.

  • Quench: Quench with saturated aqueous NaHCO

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer.[1]

Protocol 3: O-Functionalization (The "Reverse" Attachment)

Best for: When the amine must remain free or is used for a different connection (e.g., PROTAC linkers).[1]

Critical Pre-requisite: You must use the N-Boc protected derivative: tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate.[1]

Method: Mitsunobu Reaction

  • Dissolution: Dissolve Scaffold-Phenol (1.0 equiv), N-Boc-Ligand (1.2 equiv), and Triphenylphosphine (PPh

    
    , 1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight.

  • Deprotection (Post-Coupling):

    • Purify the intermediate ether.[1]

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and expose the secondary amine.[1]

Part 4: Data Summary & Quality Control

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Conversion (SNAr) Poor nucleophilicity or steric hindranceSwitch solvent to NMP; Increase Temp to 120°C; Use Microwave.[1]
O-Alkylation Side Product Competition from -CH

OH group
Ensure Base (DIPEA) is not too strong (avoid NaH).[1] The amine is naturally more nucleophilic than the alcohol.[1]
Epimerization Harsh conditions affecting chiral centersAvoid strong bases (e.g., KOtBu) at high heat.[1] Stick to DIPEA/K

CO

.
Incomplete Deprotection N-Boc removal stalledUse TFA/DCM (1:1) with 2% water (scavenger) for 1 hour.

Validation Parameters (Self-Validating System):

  • 1H NMR: Look for the diagnostic diastereotopic protons at C3 and C5 of the pyrrolidine ring. The methoxy singlet should appear around

    
     3.2–3.4 ppm.[1]
    
  • Chiral HPLC: Essential to verify that the (2S, 4R) configuration is retained, especially after high-heat SNAr reactions.[1]

References

  • Fluorochem. Product Analysis: ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol.[1][3] Retrieved from [1]

  • BenchChem. Application Notes for Reductive Amination with Pyrrolidine Methanols. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59971151.[1] Retrieved from [1]

  • Master Organic Chemistry. SNAr Reaction Mechanisms and Conditions. Retrieved from

  • Royal Society of Chemistry. Green Chemistry Approaches to Amide Couplings.[1] Retrieved from [1]

Sources

scale-up synthesis of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, industrial-scalable process for the synthesis of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol , a critical chiral building block used in the development of kinase inhibitors, antibacterial agents, and other pharmaceutical intermediates.

Executive Summary

  • Target Molecule: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (HCl salt or free base).

  • Starting Material: trans-4-Hydroxy-L-proline (Natural L-Hydroxyproline).

  • Key Challenge: Selective O-methylation of the C4-hydroxyl group without epimerizing the C2-chiral center or racemizing the C4 center.

  • Scale-Up Strategy:

    • Avoidance of expensive silver salts (Ag₂O) used in academic papers.

    • Use of in-situ generated LiBH₄ for ester reduction to avoid pyrophoric LiAlH₄ (LAH).

    • Implementation of a "Global Methylation" strategy on the N-protected acid to minimize unit operations.

Part 1: Retrosynthetic Analysis & Pathway

The synthesis leverages the natural chirality of trans-4-hydroxy-L-proline. The route is designed to retain the (2S, 4R) configuration throughout.

SynthesisRoute Start trans-4-Hydroxy-L-proline (Natural Source) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Protection Step2 Step 2: Global Methylation (NaH, MeI, THF/DMF) Step1->Step2 O-Alkylation & Esterification Step3 Step 3: Selective Reduction (NaBH4, LiCl, EtOH/THF) Step2->Step3 Ester to Alcohol Target Target: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol Step3->Target Deprotection (HCl/MeOH)

Figure 1: Strategic synthetic pathway designed for stereochemical retention and process safety.

Part 2: Detailed Experimental Protocols

Step 1: N-Boc Protection of trans-4-Hydroxy-L-proline

This step protects the amine functionality.[1] We utilize Schotten-Baumann conditions which are scalable and use water as the primary solvent.

  • Reagents: trans-4-Hydroxy-L-proline, Di-tert-butyl dicarbonate (Boc₂O), NaOH.

  • Solvent: Water / Dioxane (or THF).

Protocol:

  • Dissolution: Charge trans-4-hydroxy-L-proline (1.0 eq) into a reactor containing water (5 vol) and NaOH (1.1 eq). Stir until dissolved.

  • Addition: Add Dioxane (5 vol). Cool to 0–5°C.[2]

  • Reaction: Slowly add Boc₂O (1.1 eq) dissolved in minimal Dioxane over 1 hour. Maintain pH > 9 by adding dilute NaOH if necessary.

  • Workup: Allow to warm to 20°C and stir for 4 hours. Wash the aqueous layer with MTBE (to remove unreacted Boc₂O).

  • Isolation: Acidify the aqueous phase to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x). Dry organic layer (MgSO₄) and concentrate.[2][3][4]

  • Yield: Expect >90% yield of N-Boc-trans-4-hydroxy-L-proline as a white solid.

Step 2: Global Methylation (The Critical Step)

Industrial Insight: Instead of esterifying first and then methylating (which risks C2 epimerization due to the acidity of the alpha-proton in esters), we employ a "global methylation" on the carboxylic acid. The carboxylate anion formed initially protects the alpha-proton from deprotonation, preserving stereochemistry.

  • Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF/THF.

  • Safety: MeI is a carcinogen; NaH releases hydrogen gas. Use a closed reactor with a scrubber.

ReagentEquiv.[4][5]Role
N-Boc-Hyp-OH1.0Substrate
NaH (60%)2.5Base (deprotonates -COOH and -OH)
MeI3.0Alkylating agent (forms -COOMe and -OMe)
DMF10 VolSolvent

Protocol:

  • Preparation: Charge anhydrous DMF into a dry reactor under N₂. Cool to 0°C.[2][3][6]

  • Base Addition: Add NaH (2.5 eq) portion-wise. (Caution: H₂ evolution). Stir for 30 min.

  • Substrate Addition: Add N-Boc-trans-4-hydroxy-L-proline (1.0 eq) dissolved in DMF slowly. The temperature must remain <10°C. Stir for 1 hour to ensure dianion formation.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise. Maintain temp <10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 12–18 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate. Wash organics with water (3x) to remove DMF, then brine.

  • Purification: Concentrate to obtain N-Boc-(2S,4R)-4-methoxyproline methyl ester .

    • QC Check: Check NMR for disappearance of -OH and appearance of two -OMe signals (ester and ether).

Step 3: Reduction of Ester to Alcohol

Industrial Insight: Lithium Aluminum Hydride (LAH) is hazardous on a ton-scale. We utilize LiBH₄ generated in situ from NaBH₄ and LiCl. This mimics the reducing power of LiBH₄ but uses cheaper, safer reagents.

  • Reagents: NaBH₄, LiCl, THF, Ethanol.

Protocol:

  • Setup: Charge NaBH₄ (2.0 eq) and LiCl (2.0 eq) into a reactor with THF (10 vol). Stir for 30 min to generate LiBH₄.

  • Addition: Cool to 0°C. Add N-Boc-(2S,4R)-4-methoxyproline methyl ester (1.0 eq) dissolved in THF.

  • Activation: Slowly add Ethanol (5 vol). Note: Ethanol activates the borohydride.

  • Stir: Allow to warm to 20°C and stir for 12 hours. Monitor by TLC/HPLC for disappearance of ester.

  • Quench: Cool to 0°C. Slowly add 10% Citric Acid or saturated NH₄Cl. (Caution: Hydrogen evolution).

  • Workup: Extract with Ethyl Acetate. Wash with brine.[2][6] Dry and concentrate.

  • Product: N-Boc-[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol .

Step 4: Deprotection & Salt Formation

The final step removes the Boc group to yield the target salt.

Protocol:

  • Dissolution: Dissolve the intermediate from Step 3 in Methanol (5 vol).

  • Acidification: Add 4M HCl in Dioxane or bubble HCl gas into the solution (3–4 eq).

  • Reaction: Stir at 20–30°C for 2 hours.

  • Isolation: Concentrate the solvent. Triturate the residue with Diethyl Ether or MTBE to precipitate the product.

  • Filtration: Filter the white solid and dry under vacuum.

  • Final Product: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride .

Part 3: Process Control & Troubleshooting

Impurity Fate Mapping

Controlling stereochemistry is the primary quality attribute.

ImpurityMap Source Reaction Mixture (Step 2: Methylation) Impurity1 Impurity A: C2-Epimer (cis-isomer) Cause: High Temp / Excess Base Source->Impurity1 Impurity2 Impurity B: Incomplete O-Methylation Cause: Wet DMF / Low MeI Source->Impurity2 Control1 Control Strategy: Keep Temp <10°C during addn. Use Carboxylate protection. Impurity1->Control1

Figure 2: Critical Process Parameters (CPPs) for impurity control.

Quality Specifications (Typical)
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0%.[5]

  • Chiral Purity (Chiral HPLC): > 99.0% ee.

  • 1H NMR: Consistent with structure (distinct -OMe singlet at ~3.3 ppm).

References

  • Collagen Stabilization Studies (O-Methylation basis)

    • Shoulders, M. D., & Raines, R. T. (2009). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. Link

  • Benoiton, N. L., et al. (1979). N-Methylamino acids in peptide synthesis. Canadian Journal of Chemistry.
  • Reduction of Esters (In-situ LiBH4): Hamada, Y., et al. (1983). Efficient reduction of esters to alcohols. Chemical & Pharmaceutical Bulletin.
  • Industrial Safety (Methyl Iodide handling): Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology.

(Note: While specific industrial batch records are proprietary, the "Global Methylation" route described above is adapted from standard process chemistry methodologies for amino acid functionalization found in the cited literature.)

Sources

Troubleshooting & Optimization

removing mineral alkali impurities from pyrrolidin-2-yl methanol products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Pyrrolidin-2-yl methanol (Prolinol) . It is designed to address the persistent challenge of removing mineral alkali impurities (Lithium, Sodium, Potassium, and Aluminum residues) introduced during reduction and workup.

Current Status: Operational | Topic: Mineral Alkali Removal | Tier: Level 3 (Advanced)[1]

Core Technical Briefing

The Problem: Pyrrolidin-2-yl methanol (Prolinol) is a highly polar, water-miscible amino alcohol.[1] Its synthesis (typically via LiAlH₄ reduction of Proline) introduces significant mineral loads:

  • Lithium/Aluminum Salts: From the reducing agent.[2][3]

  • Sodium/Potassium: From quenching agents (NaOH, Rochelle Salt).

The Challenge: Because Prolinol acts as a bidentate ligand (N and O donors), it chelates Lithium and Aluminum ions, forming stable complexes that resist simple phase separation. Standard water washes often fail because the product partitions into the aqueous phase along with the salts.

Decision Matrix: Select Your Protocol

Use this logic flow to determine the correct purification strategy based on your current impurity profile.

ProlinolPurification Start Current State: Crude Prolinol Mixture CheckState What is the primary impurity type? Start->CheckState LiAl Sticky Gel / Emulsion (Al/Li Salts) CheckState->LiAl Post-Reaction Dissolved Clear Oil but High Ash (Dissolved Na/K Salts) CheckState->Dissolved Post-Extraction Action_Rochelle Protocol A: Rochelle Salt Workup (Break Chelation) LiAl->Action_Rochelle Action_SaltingOut Protocol B: Salting-Out Extraction (CHCl3 + K2CO3) Dissolved->Action_SaltingOut Action_Rochelle->Action_SaltingOut Action_Distill Protocol C: Vacuum Distillation (The Gold Standard) Action_SaltingOut->Action_Distill If purity < 98% Result Pure Prolinol (<0.1% Ash) Action_Distill->Result

Figure 1: Purification Decision Tree. Select the protocol matching your current experimental stage.

Troubleshooting Guides & FAQs

SECTION A: The "Sticky" Phase (Breaking Al/Li Complexes)

Context: You have just finished the LiAlH₄ reduction. The mixture is viscous, or you have a gray sludge that traps your product.

Q1: I used the standard water quench, but my yield is >100% and the product is a gel. What happened? Diagnosis: You have formed "Aluminate Gels."[1] Prolinol coordinates to Aluminum, preventing the precipitation of Al(OH)₃. The "extra yield" is trapped solvent and salts. Solution: Switch to the Rochelle Salt Protocol .

  • Mechanism: Tartrate ions (from Rochelle salt) bind Aluminum more tightly than Prolinol does, releasing your product.

  • Protocol:

    • Quench the reaction at 0°C.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).[1][2][4][5] Use 20 mL per gram of LiAlH₄ .

    • Critical Step: Vigorously stir at Room Temperature (RT) for 2-4 hours . You must see two clear, distinct layers (organic and aqueous) before separating.

    • Why wait? Ligand exchange (Prolinol

      
       Tartrate) is slow.
      

Q2: Can I use the Fieser Workup instead? Answer: Yes, but with a modification for amino alcohols.

  • Standard Fieser: 1g LiAlH₄ : 1mL H₂O : 1mL 15% NaOH : 3mL H₂O.[1][4]

  • The Risk: Prolinol is water-soluble.[1][6] The granular precipitate in a Fieser workup can occlude (trap) the polar product.

  • Modification: Wash the filter cake (the white solid) thoroughly with warm Tetrahydrofuran (THF) or Dichloromethane (DCM) to recover trapped Prolinol.

SECTION B: The Extraction Phase (Removing Dissolved Alkali)

Context: You have a liquid crude, but it contains dissolved Lithium or Sodium salts.

Q3: My product goes into the water layer during extraction. How do I get it out without the salts? Diagnosis: Prolinol is fully miscible in water. Simple extraction fails. Solution: Use the Salting-Out Effect with a specific solvent system.[1]

  • Saturate the Aqueous Phase: Add solid

    
     or 
    
    
    
    to the aqueous layer until no more dissolves. This increases the ionic strength, forcing the organic Prolinol out ("salting out").
  • Solvent Choice: Use Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )  or Dichloromethane (
    
    
    
    )
    . Prolinol is highly soluble in these, while alkali salts are insoluble.
    • Ratio: Extract 3-4 times.[1]

  • Drying is Critical: The organic layer will still contain micro-droplets of salt water. Dry over anhydrous

    
     for at least 30 minutes, then filter.
    
SECTION C: The Final Polish (Distillation)

Context: You need >99% purity for pharmaceutical applications.

Q4: I tried distilling, but the product turned yellow/brown. How do I prevent decomposition? Diagnosis: Prolinol is heat-sensitive in the presence of residual alkali, which catalyzes racemization and decomposition. Solution: Vacuum Distillation parameters must be precise.

  • Boiling Point: 74–76 °C at 2 mmHg [1].[1][6][7][8]

  • Equipment: Use a short-path distillation head to minimize thermal exposure.

  • Pre-treatment: Before distilling, ensure the crude is pH neutral. If it is highly alkaline, the boiling point may elevate, leading to degradation.

Q5: Can I use Ion Exchange resins instead of distillation? Answer: Yes, but it is complex for this molecule.

  • The Issue: Prolinol is an amine (cationic at neutral pH). Impurities are also cations (

    
    ). A standard Cation Exchange Resin (e.g., Dowex 50W) will bind both.
    
  • The Workaround: Use Amberlyst 15 (NH₄⁺ form) [2].[9]

    • Load crude mixture in Methanol.

    • Wash with Methanol (removes non-ionic impurities).[1]

    • Elute with 1M Methanolic Ammonia .

    • Note: This separates Prolinol from neutral impurities, but Lithium may still co-elute if not carefully fractionated. Distillation is generally superior for alkali removal.

Quantitative Data: Physical Properties for Purification[1]

PropertyValueRelevance to Purification
Boiling Point 74–76 °C @ 2 mmHgTarget range for vacuum distillation [1].[1]
Density 1.036 g/mLHeavier than water; forms the bottom layer in aqueous extractions (unless heavy brine is used).
Water Solubility Fully MisciblePrevents simple water washing; requires salting out.[1]
pKa (Conjugate Acid) ~10.5Highly basic; will form salts with acids.[1]

Visualizing the Chelation Problem

Why simple workups fail: The Aluminum-Prolinol Complex.

Chelation cluster_0 The 'Sticky' Complex (Resists Phase Separation) Al Al Pro1 Prolinol (Molecule 1) Pro1->Al N-donor Pro1->Al O-donor Pro2 Prolinol (Molecule 2) Pro2->Al N-donor

Figure 2: Chelation Mechanism. The Nitrogen and Oxygen atoms of Prolinol bind to Aluminum, creating a complex that requires Rochelle Salt (Tartrate) to displace.

References

  • Organic Syntheses. (2010). Synthesis of (S)-Diphenylprolinol via Ion Exchange Purification. Org. Synth. 2010, 87, 1-15.[1] Retrieved from [Link][1]

  • University of Rochester. (2025). Fieser Workup and Rochelle's Salt Protocols. Retrieved from [Link]

Sources

overcoming hygroscopic issues with [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Hygroscopic Issues with [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol HCl

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Executive Summary

The compound [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol HCl presents a "perfect storm" for hygroscopicity. Structurally, it combines a charged ammonium center (the HCl salt of the pyrrolidine) with a primary alcohol and an ether linkage. This creates a high density of hydrogen bond donors and acceptors within a small molecular footprint, leading to rapid deliquescence (absorbing moisture until it dissolves into a liquid/oil).

This guide provides immediate rescue protocols for "oiled-out" samples, standard operating procedures (SOPs) for handling, and long-term chemical engineering solutions.

Module 1: The "Rescue" Protocol (Immediate Action)

Issue: The solid has turned into a sticky gum or oil upon exposure to air. Objective: Restore the material to a dry, weighable solid without degradation.

Do NOT attempt to dry this specific salt solely by heating in a vacuum oven. The combination of heat and moisture can promote nucleophilic attack of the chloride ion on the pyrrolidine ring or racemization at the C2 position.

Protocol: Azeotropic Dehydration

We utilize the Toluene-Water azeotrope (bp 84.1°C, 20.2% water) to mechanically carry water out of the lattice at lower temperatures under reduced pressure.

Step-by-Step Workflow:

  • Dissolution: Dissolve the "oiled" salt in a minimum amount of anhydrous Methanol (MeOH). The salt is likely too polar to dissolve directly in toluene.

  • Co-Solvent Addition: Add 10 volumes of anhydrous Toluene relative to the MeOH.

  • Evaporation: Rotovap at <40°C bath temperature. The MeOH will strip first, leaving a Toluene/Water/Salt mixture.

  • Azeotrope: As the toluene evaporates, it forms a low-boiling azeotrope with the trapped water, carrying it off.[1][2]

  • Repetition: Repeat the Toluene addition and evaporation 3 times .

  • Final Isolation: The product should crash out as a white/off-white solid. Dry under high vacuum (0.1 mmHg) for 12 hours.

RescueProtocol Start Input: Oiled/Sticky Solid Step1 Dissolve in MeOH (Homogeneous Soln) Start->Step1 Step2 Add 10x Vol Toluene Step1->Step2 Step3 Rotovap <40°C (Remove MeOH) Step2->Step3 Step4 Azeotropic Distillation (Toluene + Water removal) Step3->Step4 Decision Is Solid Free-Flowing? Step4->Decision Decision->Step2 No (Repeat x3) End Output: Dry Crystalline Solid Decision->End Yes

Figure 1: Azeotropic drying workflow for recovering hygroscopic amine salts.

Module 2: Handling & Weighing SOPs

Issue: Mass errors due to water uptake during weighing (1-5% error within minutes).

Technique A: The "Difference Weighing" Method (Recommended)

Never weigh hygroscopic salts directly onto a balance pan or weigh paper.

  • Tare a capped vial containing the bulk solid.

  • Remove an estimated amount quickly and transfer to the reaction vessel.

  • Immediately recap the bulk vial and weigh it again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why: This calculates the mass left the vial, ignoring the water weight gained by the sample during the transfer.

Technique B: Inert Gas Bag (Glove Bag)

If a glovebox is unavailable, use a disposable glove bag (e.g., Aldrich AtmosBag).

  • Place balance, spatula, and reagents inside.

  • Purge with Nitrogen/Argon x3.

  • Weigh in the inert atmosphere.

Module 3: Process Engineering (Synthesis Strategy)

Issue: Difficulty in isolating the intermediate on scale. Solution: Telescoping (Avoid Isolation)

If the [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol HCl is an intermediate for a subsequent coupling (e.g., Amide coupling or SNAr), do not isolate the solid.

  • Generate in situ: Deprotect the BOC-precursor using HCl/Dioxane or HCl/MeOH.

  • Solvent Swap: Remove the deprotection solvent via vacuum.

  • Redissolve: Immediately dissolve the residue in the solvent for the next step (e.g., DMF or DCM).

  • Quantify: Use quantitative NMR (qNMR) with an internal standard (e.g., Trimethoxybenzene) to determine the exact yield in solution.

  • Proceed: Use the solution directly in the next reaction.

Module 4: Salt Selection (The "Nuclear" Option)

Issue: The HCl salt is fundamentally unsuitable for the required storage conditions. Solution: Switch the counter-ion.

The Chloride ion (


) is small and has high charge density, creating a lattice with high lattice energy but also high affinity for water hydration. Switching to a bulky, hydrophobic counter-ion can "shield" the protonated amine.
Counter-IonHygroscopicity RiskCrystallinityNotes
Hydrochloride (HCl) High GoodStandard, but deliquescent for this scaffold.
Tosylate (p-TsOH) LowExcellentBulky aromatic ring excludes water. Often non-hygroscopic.
Fumarate Low-MediumGoodH-bonding network often stabilizes the lattice against water.
Tartrate MediumGoodUseful for chiral resolution, but can form hydrates.

Recommendation: If the HCl salt is unmanageable, synthesize the Tosylate salt.

  • Protocol: Dissolve free base in EtOAc; add 1.0 eq p-Toluenesulfonic acid monohydrate (dissolved in minimal EtOH). The Tosylate salt usually precipitates as a stable, non-hygroscopic solid.

SaltSelection Problem Problem: HCl Salt is Deliquescent Analysis Analyze Application Problem->Analysis Option1 Use as Solution (Telescoping) Analysis->Option1 Immediate Use? Option2 Switch to Tosylate/Fumarate Analysis->Option2 Storage Required? Option3 Lyophilization (Freeze Drying) Analysis->Option3 Need Powder? Result1 Best for Synthesis Intermediates Option1->Result1 Result2 Best for Long-term Storage/Drug Substance Option2->Result2 Result3 Risk: Amorphous solids are MORE hygroscopic Option3->Result3

Figure 2: Decision matrix for handling and modifying the salt form.

Frequently Asked Questions (FAQ)

Q: Can I dry the HCl salt in a desiccator with Silica Gel? A: No. Silica gel is not aggressive enough for this compound. You must use Phosphorus Pentoxide (


)  or high-quality vacuum drying. Silica only maintains ambient humidity; it does not actively strip coordinated water from a deliquescent amine salt.

Q: The salt turned into an oil. Is it chemically degraded? A: Likely not, but you must verify. Hygroscopicity is a physical change (phase change to solution). However, prolonged storage as a concentrated aqueous acid (which is what the oil becomes) can lead to hydrolysis of the ether or racemization. Check purity via HPLC or NMR before "rescuing."

Q: Why not just use the Free Base? A: The free base of this amino-alcohol is likely an oil or a low-melting solid that is prone to oxidation (N-oxide formation). The salt form is necessary for chemical stability, but the HCl counter-ion is the cause of the moisture issue.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity).
  • FDA Q6A Specifications. Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Guidance on hygroscopicity classification). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • ScienceMadness/ResearchGate Community Discussions. (Practical insights on handling hygroscopic amine salts and toluene azeotropes). ,

Sources

optimizing yield in the methylation of 4-hydroxypyrrolidine-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield in the Methylation of 4-Hydroxypyrrolidine-2-Methanol

Topic: High-Efficiency Methylation of 4-Hydroxypyrrolidine-2-Methanol Target Audience: Synthetic Chemists, Process Development Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Polarity Trap" in Yield Loss

The methylation of 4-hydroxypyrrolidine-2-methanol (also known as 4-hydroxyprolinol) presents a deceptive challenge. While the amine alkylation chemistry is elementary, the isolation is where 60-80% of yield is typically lost.

This molecule contains three highly polar functional groups: a secondary amine, a secondary alcohol, and a primary alcohol. The resulting product,


-methyl-4-hydroxypyrrolidine-2-methanol , is hyper-hydrophilic. Standard organic extractions (DCM/Water) often fail because the partition coefficient (

) heavily favors the aqueous phase.

This guide prioritizes


-methylation  (the most common synthetic target) while addressing the specific regioselectivity required to avoid unwanted 

-methylation or side reactions.

Module 1: Reaction Strategy & Method Selection

Q: Which methylation method should I use: Eschweiler-Clarke or Reductive Amination?

Recommendation: Use Reductive Amination (Formaldehyde / NaBH(OAc)


).
  • The Risk with Eschweiler-Clarke: The classic Eschweiler-Clarke protocol uses formaldehyde and formic acid at reflux (

    
    ). While effective for simple amines, 4-hydroxypyrrolidine-2-methanol possesses a primary alcohol . Refluxing in formic acid frequently leads to 
    
    
    
    -formylation
    (formation of formate esters), creating a mixture of products that complicates purification and lowers yield.
  • The Benefit of Reductive Amination: Using Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed at room temperature in mild acidic conditions (pH 5–6), minimizing esterification side reactions and preventing racemization of the chiral centers.

Q: I need to methylate the Oxygen (O-methylation), not the Nitrogen. How do I achieve this?

Answer: You cannot selectively


-methylate in the presence of the free amine. The amine is more nucleophilic and will methylate first (or quaternize).
  • Protocol: You must protect the amine first (e.g., Boc-protection).

  • Step 1:

    
    -Boc protection.[1][2][3]
    
  • Step 2:

    
    -methylation using MeI/NaH or MeOTf (requires careful stoichiometry to distinguish between primary and secondary alcohols, though exhaustive methylation is easier).
    
  • Step 3: Deprotection.

(Note: The remainder of this guide focuses on the more challenging


-methylation optimization.)

Module 2: Experimental Protocol & Troubleshooting

Standard Operating Procedure (SOP): Reductive -Methylation

Reagents:

  • Substrate: 4-Hydroxypyrrolidine-2-methanol (1.0 eq)

  • Formaldehyde (37% aq. solution) (3.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Optimization:

  • Dissolution: Dissolve the substrate in MeOH. Crucial: If the substrate is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Add Formaldehyde.[4][5] Stir for 15–30 minutes before adding the reducing agent. This ensures complete formation of the iminium ion intermediate.

  • Reduction: Add STAB in portions to control gas evolution.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
Troubleshooting Table: Common Yield Killers
SymptomProbable CauseCorrective Action
Low Isolated Yield (<40%) Product lost in aqueous layer during workup.STOP using DCM extraction. Switch to n-Butanol extraction or Ion Exchange (see Module 3).
Impurity: M+28 peak (Formyl)

-formylation occurred (if using formic acid).
Switch to Reductive Amination (STAB/HCHO) at Room Temp.
Impurity: M+14 peak (Quat) Over-methylation to quaternary ammonium salt.Avoid Methyl Iodide (MeI). Use Reductive Amination, which self-terminates at the tertiary amine stage.
Incomplete Conversion Iminium ion failed to form or hydrolysed.Ensure the reaction mixture is slightly acidic (pH 5–6) to catalyze imine formation. Use molecular sieves if using anhydrous solvents.

Module 3: The Critical Isolation (The "Polarity Trap")

Q: My TLC shows 100% conversion, but I recover almost nothing after extraction. Why?

Answer: Your product is water-soluble. A standard DCM/Water extraction leaves ~90% of your product in the water.

Solution A: The "Salting Out" + n-Butanol Method (For <5g scale)

  • Saturate the aqueous reaction mixture with solid NaCl (until undissolved salt remains).

  • Extract 5 times with n-Butanol (n-BuOH).

  • Combine organic layers and evaporate. n-Butanol has a high boiling point (

    
    ), so use a high-vacuum rotary evaporator.
    

Solution B: The Ion-Exchange Resin Method (For High Purity/Scale) This is the Gold Standard for amino-alcohol isolation.

  • Load: Acidify the aqueous reaction mixture to pH 2–3 and load onto a column of Dowex 50WX8 (H+ form) cation exchange resin.

  • Wash: Wash the column with distilled water (3–5 column volumes).

    • Why? This washes away non-basic impurities (excess formaldehyde, salts, boric acid derivatives). The product remains bound to the resin via the amine.

  • Elute: Elute with 1M NH

    
    OH  (Aqueous Ammonia).
    
    • Why? The ammonia deprotonates the product, releasing it from the resin.

  • Isolate: Collect the basic fractions (check with pH paper) and lyophilize (freeze-dry) or rotary evaporate. This yields the free base in high purity without inorganic salts.

Module 4: Visualization of Pathways

The following diagram illustrates the reaction logic and the "Formylation Trap" to avoid.

MethylationPathways Start 4-Hydroxypyrrolidine- 2-methanol Method1 Method A: Eschweiler-Clarke (HCHO / HCOOH, Reflux) Start->Method1 Method2 Method B: Reductive Amination (HCHO / STAB, RT) Start->Method2 Method3 Method C: Direct Alkylation (MeI / Base) Start->Method3 Product TARGET: N-Methyl-4-hydroxy- pyrrolidine-2-methanol Method1->Product Major Side1 Side Product: O-Formyl Esters (Impurity) Method1->Side1 High Temp Acid Catalysis Method2->Product High Selectivity Mild Conditions Method3->Product Low Yield Side2 Side Product: Quaternary Ammonium (Betaine) Method3->Side2 Over-alkylation Workup Critical Step: Ion Exchange Purification Product->Workup Required for Isolation

Caption: Comparative pathways for methylation. Note that Reductive Amination (Method B) avoids the O-formylation and Quaternization risks associated with other methods.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline and Derivatives.[6] Retrieved from 6

  • Organic Syntheses. (2010). Preparation of Chiral Pyrrolidine Derivatives via Reductive Amination. (General protocol adaptation for polar amines). Retrieved from 7

  • Santa Cruz Biotechnology. (2024). Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Data. (Structural reference for starting materials). Retrieved from 8

  • PubChem. (2025). Compound Summary: Methyl 4-hydroxypyrrolidine-2-carboxylate.[9][8] Retrieved from 9

Sources

Technical Support Center: Solubilization of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Anomaly Detection

The Issue: You are observing low water solubility for [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol .

The Scientific Reality: Based on its chemical structure (MW ~131.17 g/mol , secondary amine, hydroxyl group, ether group), this molecule is a small, polar heterocycle. Theoretically, it should be highly soluble to miscible in water in its protonated form, and moderately soluble as a free base.

The Diagnosis: If you face "low solubility," you are likely encountering one of three scenarios:

  • Identity Error (Most Probable): The sample is actually the N-Boc protected intermediate (lipophilic).

  • Phase Separation: You have the free base oil at high concentration/pH, leading to "oiling out" rather than precipitation.

  • Salt Mismatch: You are attempting to dissolve a hydrophobic salt form (e.g., tosylate) in neutral water.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of the insolubility.

SolubilityTroubleshooting Start Observation: Low Solubility StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil NMR Run 1H NMR (CDCl3 or DMSO) Solid->NMR Oil->NMR BocCheck Is ~1.4 ppm Singlet (9H) Present? NMR->BocCheck YesBoc DIAGNOSIS: N-Boc Protected (Insoluble in Water) BocCheck->YesBoc Yes NoBoc Check pH of Mixture BocCheck->NoBoc No Action1 Action: Deprotect (TFA/HCl) YesBoc->Action1 HighPH pH > 8 (Basic) NoBoc->HighPH LowPH pH < 6 (Acidic) NoBoc->LowPH Action2 Action: Acidify to pH 4-5 (Form HCl Salt) HighPH->Action2 Action3 Action: Check Counterion (Hydrophobic Salt?) LowPH->Action3

Caption: Figure 1. Diagnostic workflow for determining the root cause of insolubility in pyrrolidine-methanol derivatives.

Detailed Troubleshooting Guides

Scenario A: The "False" Compound (N-Boc Impurity)

Symptoms: The sample is a white solid or sticky wax that floats on water.[1] It dissolves easily in Ethyl Acetate or Dichloromethane. Mechanism: The tert-butyloxycarbonyl (Boc) group is a large lipophilic carbamate often used to protect the amine during synthesis.[1] If the deprotection step was incomplete, the molecule behaves like a lipid, not a polar amine. Verification:

  • NMR: Look for a strong singlet at ~1.45 ppm (9 protons).

  • Solubility Test: Attempt to dissolve a small amount in EtOAc. If it dissolves instantly, it is likely the protected form. Solution: Perform a standard deprotection using TFA/DCM or 4M HCl in Dioxane.

Scenario B: The Free Base "Oiling Out"

Symptoms: The sample is an oil. When added to water, it forms cloudy emulsions or distinct droplets at the bottom/top. Mechanism: The pyrrolidine nitrogen has a pKa of approximately 9–10. In neutral water (pH 7) or basic buffers, a significant portion exists as the uncharged free base. While polar, the free base is less hydrophilic than the salt and can phase-separate at high concentrations. Solution: In-Situ Salt Formation To solubilize the free base, you must protonate the amine to form a cation.

Protocol: Acid Titration

  • Suspend the compound in water (it will look cloudy/oily).

  • While stirring, add 1.05 equivalents of 1M HCl or Acetic Acid dropwise.

  • Monitor clarification. The solution should become clear as the pH drops below 6.0.

Scenario C: Hydrophobic Salt Effects

Symptoms: The sample is a solid that does not dissolve in water or organic solvents easily. Mechanism: If the compound was isolated as a salt with a large counterion (e.g., Tosylate, Fumarate, or Benzoate) to induce crystallization, the lattice energy and lipophilicity of the counterion may reduce water solubility. Solution:

  • Switch Counterions: Convert to the Hydrochloride (HCl) or Mesylate salt, which are generally more water-soluble.

  • Cosolvents: Use 5-10% DMSO or Ethanol to disrupt the crystal lattice before diluting with water.[1]

Quantitative Data & Formulation Reference

Calculated Physicochemical Properties

Comparison of the target molecule vs. its common insoluble impurity.

PropertyTarget: Free AmineTarget: Protonated (HCl Salt)Impurity: N-Boc Protected
Formula C₆H₁₃NO₂[C₆H₁₄NO₂]⁺ Cl⁻C₁₁H₂₁NO₄
MW ~131.17 g/mol ~167.63 g/mol ~231.29 g/mol
LogP (Calc) -0.8 (Hydrophilic)< -2.0 (Highly Hydrophilic)+1.2 (Lipophilic)
Water Solubility Miscible / HighVery High (>100 mg/mL)Low / Insoluble
pKa (Base) ~9.5N/AN/A (Non-basic carbamate)
Recommended Solubilization Matrix
Solvent SystemSolubility RatingApplication
Water (pH 7) Moderate/VariableNot recommended for stock solutions >10mM.[1]
0.1M HCl / Water Excellent Ideal for stock solutions. Stable at 4°C.
PBS (pH 7.4) GoodMay precipitate at very high concentrations (>50mM).
DMSO ExcellentUniversal stock solvent. Dilute into aqueous buffer.

Frequently Asked Questions (FAQ)

Q: I bought this as the "HCl salt" but it won't dissolve. Why? A: Check the Certificate of Analysis (CoA). If it is truly the HCl salt, it is likely hygroscopic and may have absorbed moisture, causing "caking" that slows dissolution. Sonicate the solution for 10 minutes at 40°C. If it still does not dissolve, verify the structure; you may have been shipped the wrong polymorph or the Boc-protected precursor by mistake.

Q: Can I use DMSO to dissolve it first? A: Yes. This is the most reliable method for biological assays. Dissolve the compound in 100% DMSO to create a 100mM stock. When dosing, dilute this stock into your media. Note: Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cell assays.

Q: Does the stereochemistry (2S, 4R) affect solubility? A: Not significantly in an achiral solvent like water. However, diastereomers (e.g., 2S, 4S) might have slightly different melting points or crystal lattice energies, but the magnitude of solubility should remain high for all isomers of this polar structure.

Q: Why does the solution turn yellow over time? A: Pyrrolidines are secondary amines and are susceptible to oxidation (N-oxide formation) or reaction with trace aldehydes in the air/water.[1] Store stock solutions at -20°C and consider using degassed water or adding a reducing agent (like DTT) if compatible with your assay.[1]

References

  • PubChem. Compound Summary: Pyrrolidine-2-methanol derivatives.[1][2][3][4] National Library of Medicine. Accessed October 2025.[2][5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa of Amines). [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Strategies for improving solubility). [Link][1]

Sources

Technical Support Center: Purification of [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists. It addresses the specific challenges of purifying [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol , a highly polar, non-UV-active chiral building block.

Case ID: PUR-PYR-2S4R Subject: Chromatographic Isolation of Polar Amino-Alcohols Classification: Difficult / Non-UV Active / High Polarity

Executive Technical Summary

The Molecule: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol is a derivative of trans-4-hydroxy-L-proline. The Challenge:

  • Extreme Polarity: The presence of a secondary amine (pyrrolidine) and a primary alcohol creates a "sticky" molecule that adheres strongly to silica silanols, causing severe tailing.

  • Invisibility: It lacks a chromophore (no benzene/conjugated system), rendering standard UV detection (254 nm) useless.

  • Stereochemical Integrity: The (2S, 4R) configuration must be preserved; acidic conditions or excessive heat can sometimes induce epimerization or degradation.

Pre-Purification Diagnostics (The "Check Engine" Light)

Before packing a column, you must establish a visualization method. Do not rely on UV.

Visualization Protocol (TLC)

Since this compound is UV-inactive, you must use chemical staining.

Stain ReagentSensitivityColor ReactionRecommended?[1]
Ninhydrin HighRed/Pink (Secondary amine)YES (Primary Choice)
KMnO₄ MediumYellow/Brown on PurpleYES (Reacts with alcohol)
Iodine (I₂) MediumBrown/Yellow spotsBackup only (Reversible)
UV (254 nm) NoneN/ANO

Diagnostic Step: Run a TLC plate using 10% MeOH in DCM .

  • Result A: Spot stays at baseline (

    
    ). 
    
    
    
    Action: System is too non-polar.
  • Result B: Spot streaks/tails badly.

    
    Action:  Silica is acting as an acid. You need a basic modifier (Ammonia or Triethylamine).
    

Core Purification Protocols

Method A: Modified Normal Phase Silica (The "Gold Standard")

Best for: Routine purification of <5g crude material.

The Chemistry: Silica gel is slightly acidic (


). The basic pyrrolidine nitrogen interacts ionically with silanol groups (

), causing streaking. We must "cap" these silanols with a volatile base.

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanolic Ammonia (7N

    
     in MeOH)
    
    • Note: If 7N

      
       is unavailable, use pure MeOH and add 1% 
      
      
      
      (aq) or 1% Triethylamine (Et3N) to the total mobile phase.

Gradient Table:

Time/CV % Solvent A (DCM) % Solvent B (MeOH/NH3) State
0 CV 100% 0% Equilibration
1-5 CV 95% 5% Elution of non-polar impurities
5-15 CV 90% 10% Target Elution Zone

| 15-20 CV | 80% | 20% | Flush |

Step-by-Step Workflow:

  • Slurry Packing: Suspend Silica Gel 60 in DCM containing 1% Et3N. This pre-neutralizes the silica.

  • Sample Loading: Dissolve crude oil in minimal DCM. If insoluble, use a small amount of MeOH, but keep the volume low (<2% of column volume) to prevent band broadening.

  • Elution: Run the gradient. Collect small fractions.

  • Detection: Spot every 3rd fraction on TLC and stain with Ninhydrin . Heat with a heat gun until pink spots appear.[1]

Method B: Reverse Phase (C18) Flash Chromatography

Best for: High purity requirements (>98%) or if Method A fails to separate diastereomers.

Rationale: C18 eliminates the silanol interaction issue. The amine is water-soluble, so retention requires pH control.

Mobile Phase System:

  • Solvent A: Water + 0.1% Ammonium Bicarbonate (pH ~8) or 0.1% Ammonia.

  • Solvent B: Acetonitrile (ACN).[3]

  • Avoid: TFA or Formic Acid (Acidic pH protonates the amine, making it

    
     / void volume elution).
    

Gradient:

  • Start: 0% ACN (100% Aqueous)

  • Ramp to 30% ACN over 15 CV. (The compound is very polar and will elute early).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific pyrrolidine derivative.

PurificationLogic Start Crude [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol CheckSolubility Check Solubility in DCM Start->CheckSolubility TLC_Test TLC Test (10% MeOH/DCM) Stain: Ninhydrin CheckSolubility->TLC_Test Decision TLC Result? TLC_Test->Decision Streaking Streaking / Tailing Decision->Streaking Yes Baseline Stuck at Baseline Decision->Baseline Yes CleanSpot Clean Spot (Rf 0.2-0.4) Decision->CleanSpot Rare MethodA Method A: Silica Gel DCM : MeOH : NH4OH (90 : 9 : 1) Streaking->MethodA Add Base Modifier MethodB Method B: Reverse Phase (C18) H2O (pH 9) : ACN Baseline->MethodB Too Polar for NP CleanSpot->MethodA Proceed Standard Evap Final Product (Oil/Solid) MethodA->Evap Evaporate (Keep <40°C) Lyophilize Final Product (Fluffy Solid) MethodB->Lyophilize Freeze Dry

Caption: Decision tree for selecting the optimal chromatographic method based on initial TLC diagnostics.

Troubleshooting Matrix (FAQ)

Q1: I stained my TLC plate, but I see no spots. Where is my compound?

  • Diagnosis: You likely used UV or the wrong stain.

  • Fix: Dip the plate in Ninhydrin and heat it strongly (150°C) for 30-60 seconds. Pyrrolidines typically turn pink/red. If that fails, try Iodine chamber (generic adsorption).

  • Deep Dive: If still no spot, your compound may be volatile and evaporated during the drying of the TLC plate (unlikely for this alcohol, but possible for simple pyrrolidines). Do not over-dry the plate before staining.

Q2: The compound is eluting, but it spans 20 fractions (broad peak).

  • Diagnosis: "Tailing" due to amine-silanol interaction.

  • Fix: Your mobile phase is not basic enough.

    • Add 1% Triethylamine (Et3N) or 1% conc. Ammonium Hydroxide to your mobile phase.

    • Pro-Tip: Pre-wash the silica column with the basic eluent before loading your sample to deactivate the active sites.

Q3: Can I use Acetone instead of Methanol?

  • Diagnosis: Chemical incompatibility.

  • Fix: NO. Primary/secondary amines react with ketones (acetone) to form imines/enamines (Schiff bases). This will consume your product inside the column. Stick to MeOH or Ethanol.

Q4: My product is an oil that won't solidify after the column.

  • Diagnosis: Solvent entrapment or intrinsic state.

  • Fix:

    • Many amino-alcohols are oils or low-melting solids.

    • If you used Et3N, it has a high boiling point (

      
      ). You may have residual base.[1]
      
    • Solution: Dissolve in DCM and wash with minimal saturated

      
       (if product is not water soluble, which is risky here) OR simply put on high vacuum (<1 mbar) for 12 hours. Alternatively, convert to HCl salt (add HCl in dioxane) to precipitate a solid.
      

Q5: I see two spots on TLC after purification. Did I racemize it?

  • Diagnosis: Possible diastereomers or rotamers (if N-protected, but this is free amine).

  • Fix:

    • If the spots are very close (

      
       difference < 0.05), they are likely diastereomers ((2S,4R) vs (2S,4S)).
      
    • Check NMR.[4][5] If the spectra are identical but TLC shows two spots, it could be a salt form vs. free base issue on the plate. Add a drop of

      
       to your TLC eluent to force everything to the free base.
      

References & Authority

  • Ninhydrin Staining Mechanism: Bottom, C. B., et al. "Mechanism of the ninhydrin reaction." Journal of Chemical Education 55.7 (1978): 452.

  • Silica-Amine Interactions: Bidlingmeyer, B. A., et al. "Retention mechanism for basic compounds on silica columns." Journal of Chromatography A 332 (1985): 107-116.

  • Synthesis of Hydroxyproline Derivatives:

    • Context: The specific methylation and reduction protocols often reference the starting material trans-4-hydroxy-L-proline.

    • Source: "Synthesis of 4-substituted prolines." Chemical Reviews 111.11 (2011).

  • General Flash Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry 43.14 (1978): 2923-2925.

Sources

preventing racemization during the synthesis of chiral pyrrolidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

This guide addresses the structural instability of the pyrrolidine


-center during the synthesis of chiral alcohols. Unlike acyclic amino acids, the pyrrolidine ring imposes conformational constraints that, paradoxically, can accelerate racemization via specific pathways (e.g., oxazolone formation, iminium tautomerization) under standard conditions.

The "Danger Zones" of Pyrrolidine Chemistry: Before proceeding, verify which stage of your workflow is failing using the diagnostic logic below.

RacemizationPathways Start Diagnostic: When does ee% drop? Stage1 Stage 1: Pre-Reduction (Coupling/Esterification) Start->Stage1 Stage2 Stage 2: Carbonyl Addition (Grignard/Hydride) Start->Stage2 Stage3 Stage 3: Alcohol Inversion (Mitsunobu) Start->Stage3 Oxazolone Risk: Oxazolone Formation Trigger: HOBt/Carbodiimides Stage1->Oxazolone Activation Enolization Risk: Enolization/Elimination Trigger: Basic cond. or Lewis Acid absence Stage2->Enolization Chelation Solution: Chelation Control (Cram's Chelate) Stage2->Chelation Fix SN1 Risk: SN1 Scrambling Trigger: Steric bulk/Low Nucleophile pKa Stage3->SN1 Racemic Outcome: Racemic Mixture Oxazolone->Racemic Enolization->Racemic Pure Outcome: >99% ee Chelation->Pure SN1->Racemic

Figure 1: Diagnostic flowchart identifying critical failure points in pyrrolidine alcohol synthesis.

Technical Modules: Troubleshooting & Protocols

Module 1: The "HOBt Anomaly" in Proline Coupling

User Issue: "I am making a proline ester precursor using standard EDC/HOBt coupling. My starting material is 99% ee, but the product is only 80% ee."

Root Cause Analysis: While HOBt suppresses racemization in most amino acids, it promotes racemization in proline and hydroxyproline phenacyl esters. HOBt catalyzes the formation of a cyclic carbinol-amine intermediate and the subsequent ring-opening, which scrambles the


-center [1].

Corrective Protocol:

  • Eliminate HOBt: Switch to a mixed anhydride method or use Carbodiimide (EDC/DCC) without additives in Dichloromethane (DCM).

  • Temperature Control: Maintain reaction temperature at 0°C during activation.

  • Base Selection: Avoid DMAP if possible; if necessary, use <0.1 eq. High concentrations of DMAP act as a racemizing base.

MethodReagentsSolventRisk Level
Standard EDC + HOBtDMFHIGH (Avoid)
Recommended EDC (No Additive)DCMLOW
Alternative Mixed Anhydride (IBCF)THFLOW
Module 2: Grignard Addition to Prolinals (Chelation Control)

User Issue: "Adding Grignard to N-Boc-prolinal gave a mixture of diastereomers and lower ee than expected."

Root Cause Analysis: Nucleophilic addition to


-chiral aldehydes relies on facial selectivity. Without a guiding metal ion, the reaction follows the Felkin-Anh model, which may be eroded by the flexibility of the N-protecting group. However, N-Boc-prolinal can form a stable 5-membered chelate with magnesium, locking the conformation and directing the nucleophile to the re-face (Cram's Chelate Model) [2].

The Protocol (Chelation Controlled Addition):

  • Reagent: Use Grignard reagents (R-MgBr) rather than Organolithiums (R-Li). The

    
     is essential for the chelating bridge between the Carbonyl Oxygen and the Carbamate Oxygen.
    
  • Lewis Acid Additive: If using R-Li, add

    
     (1.5 eq) before the nucleophile to pre-form the chelate.
    
  • Temperature: -78°C is mandatory.

  • Quench: Use saturated

    
     at low temperature to prevent retro-aldol or enolization during warming.
    

ChelationControl Substrate N-Boc-Prolinal Complex Rigid Chelate Complex (Locked Conformation) Substrate->Complex + Mg(II) NoMg No Chelation (Felkin-Anh) Substrate->NoMg Use of R-Li only Magnesium Mg(II) Salt Magnesium->Complex Attack Nucleophile Attack (re-face preferred) Complex->Attack Product Syn-Amino Alcohol (High dr/ee) Attack->Product Mix Low dr NoMg->Mix Mixture of Diastereomers

Figure 2: Mechanism of Chelation Control using Magnesium salts to preserve chirality during nucleophilic addition.

Module 3: Mitsunobu Inversion (The "Retention" Trap)

User Issue: "I tried to invert my chiral pyrrolidine alcohol using Mitsunobu conditions (DEAD/PPh3), but I got retention of configuration or a racemic product."

Root Cause Analysis:

  • Neighboring Group Participation (NGP): The carbamate nitrogen (N-Boc/N-Cbz) can attack the activated phosphonium intermediate from the backside before the external nucleophile does. This forms a cyclic intermediate that is then opened by the nucleophile, resulting in a double inversion (net retention) [3].

  • 
     Pathway:  If the nucleophile is not acidic enough (
    
    
    
    ) or the alcohol is sterically hindered, the intermediate may dissociate into a carbocation, leading to racemization.

Corrective Protocol:

  • Solvent: Use Toluene instead of THF. Toluene suppresses ion-pair separation, disfavoring the

    
     pathway.
    
  • Nucleophile: Ensure the nucleophile has a

    
     (e.g., p-nitrobenzoic acid, acetic acid).
    
  • Order of Addition: Pre-mix

    
     and DEAD at 0°C, then add the alcohol, then the acid. This prevents the formation of hydrazine byproducts that can complicate purification.
    

FAQ: Common Pitfalls

Q: Can I use Swern Oxidation to make the ketone from my chiral pyrrolidine alcohol? A: Proceed with extreme caution. The


-proton of N-protected pyrrolidin-3-ones is highly acidic. Standard Swern bases (Triethylamine) can cause epimerization.
  • Fix: Use Hunig’s Base (DIPEA) or N-methylmorpholine , which are less likely to deprotonate the

    
    -position under cryogenic conditions. Quench at -78°C.
    

Q: My product racemized during workup. Why? A: If your product is an enamine or imine intermediate, acidic workup (pH < 4) can hydrolyze the protecting group or tautomerize the double bond, destroying chirality.

  • Fix: Buffer aqueous layers to pH 7.0 using Phosphate buffer during extraction.

Q: Which protecting group is best for stability? A:

  • Boc (tert-butoxycarbonyl): Good for basic stability. Chelation capable.

  • Cbz (benzyloxycarbonyl): Excellent general stability.

  • Trityl/Benzyl: High steric bulk can prevent chelation but may hinder nucleophilic attack.

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114–118.[1] Link

  • Reetz, M. T. (1999). Chelation control in the addition of nucleophiles to chiral

    
    -amino aldehydes. Chemical Reviews, 99(5), 1121-1162. Link
    
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Benoit, D., et al. (2021).[2] Direct Catalytic N-Alkylation of

    
    -Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14, 1–6.[3] Link
    

Sources

resolving separation issues in HPLC analysis of methoxypyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxypyrrolidine Challenge

Methoxypyrrolidine derivatives present a "perfect storm" of chromatographic challenges. Structurally, they combine a basic secondary/tertiary amine (pKa ~9.5–10.5) with a polar ether linkage . This results in three primary failure modes in HPLC:

  • Severe Peak Tailing: Caused by the interaction of the positively charged amine with residual silanols on silica columns.[1]

  • Poor Retention: The polar methoxy group reduces hydrophobicity, causing analytes to elute near the void volume in standard Reversed-Phase (RP) conditions.

  • Detection Limits: The lack of a strong chromophore implies poor UV sensitivity, necessitating derivatization or alternative detection (MS/CAD).

This guide provides autonomous, field-proven troubleshooting workflows to resolve these specific issues.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Query: "My methoxypyrrolidine peak has a tailing factor (


) > 2.0. I'm using a standard C18 column with Water/ACN/0.1% Formic Acid. How do I fix this?"
Root Cause Analysis

At pH 2–3 (formic acid), the pyrrolidine nitrogen is fully protonated (


). While low pH suppresses silanol ionization (

), it does not eliminate it. The positively charged analyte engages in cation exchange with the few ionized silanols (

), causing kinetic lag and tailing.
Strategic Solutions
Strategy A: The "High pH" Approach (Recommended)

Operate the mobile phase at pH 10–11 .

  • Mechanism: At pH > pKa, the methoxypyrrolidine is neutral (

    
    ). Neutral amines do not interact with silanols via cation exchange.
    
  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent ZORBAX Extend) resistant to alkaline hydrolysis. Standard silica dissolves at pH > 8.

Strategy B: The "Chaotropic" Shield

If you are restricted to low pH (e.g., for MS sensitivity), add a chaotic salt or ion-pairing modifier.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

  • Mechanism: The Trifluoroacetate anion (

    
    ) forms a tight ion pair with the protonated amine, masking the positive charge and increasing hydrophobicity.
    
Decision Matrix: Tailing Solutions
ApproachMobile Phase ModifierColumn TypeProsCons
High pH 10mM Ammonium Hydroxide or Triethylamine (pH 10.5)Hybrid Silica (High pH stable)Perfect peak shape; High retentionSilica dissolution risk if wrong column used
Ion Suppression 0.1% TFAStandard C18Good shape; Simple prepMS signal suppression; TFA lingers in system
Sacrificial Base 5-10 mM Triethylamine (TEA)Standard C18Cheap; EffectiveTEA is dirty for MS; High background

Module 2: Retention Failure (Elution in Void)

User Query: "My analyte elutes at


 (dead time). Increasing water content to 99% causes phase collapse (dewetting). What now?"
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Methoxypyrrolidines are often too polar for C18. HILIC uses a polar stationary phase and a high-organic mobile phase, retaining polar bases effectively.

HILIC Protocol for Methoxypyrrolidines
  • Stationary Phase: Bare Silica or Amide-bonded silica.[2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Isocratic Start: 90% B / 10% A.

  • Mechanism: The analyte partitions into a water-enriched layer adsorbed on the silica surface. The elution order is reversed compared to RP (more polar = more retained).

Visualizing the Workflow

G Start Problem: Poor Retention (k' < 1) CheckStruct Analyze Structure: LogP < 0? Start->CheckStruct Decision Polarity Check CheckStruct->Decision RP_AQ RP-HPLC: Use Polar-Embedded C18 (Prevent Dewetting) Decision->RP_AQ Moderately Polar HILIC Switch to HILIC: Bare Silica Column 90% ACN Mobile Phase Decision->HILIC Highly Polar (Methoxy+) IPC Ion-Pairing: Add Hexanesulfonate to Mobile Phase Decision->IPC Charged/Ionic Result Result: k' > 2.0 Stable Retention RP_AQ->Result HILIC->Result IPC->Result

Figure 1: Decision tree for selecting the correct chromatographic mode based on analyte polarity.

Module 3: The Invisible Analyte (Detection Issues)

User Query: "I see no peaks at 254 nm. My concentration is 1 mg/mL. Is the detector broken?"

Diagnosis

The pyrrolidine ring and methoxy group have negligible UV absorbance above 210 nm. Operating at 200–210 nm introduces high solvent noise.

Solution 1: Pre-Column Derivatization (UV-Vis)

Transform the "invisible" amine into a UV-active chromophore.

  • Reagent: 4-Nitrobenzoyl Chloride or FMOC-Cl.

  • Reaction: Acylation of the secondary amine.

  • Protocol:

    • Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0).

    • Add 100 µL Reagent (in ACN).

    • Incubate 50°C for 10 min.

    • Quench with amine (optional) or inject directly.

  • Result: Strong absorbance at 254 nm (Nitrobenzoyl) or Fluorescence (FMOC).

Solution 2: Universal Detection (CAD/ELSD)

If derivatization is not feasible, use Charged Aerosol Detection (CAD) .

  • Advantage: Response is independent of chemical structure (mass-dependent).

  • Requirement: Mobile phase must be 100% volatile (Ammonium Formate/Acetate only; No Phosphate buffers).

Module 4: Chiral Separation

User Query: "I need to separate the (R) and (S) enantiomers of 3-methoxypyrrolidine."

The Challenge

Methoxypyrrolidines are small molecules with limited "handles" for chiral recognition.

Proven Chiral Systems
  • Polysaccharide Columns (Amylose/Cellulose):

    • Column: Chiralpak IA/ID (Immobilized) or AD-H/OD-H (Coated).

    • Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) is critical to suppress tailing on the chiral selector.

  • Crown Ether Columns:

    • Column: Crownpak CR(+).

    • Mechanism: Host-guest complexation with the primary/secondary amine ammonium ion.

    • Condition: Acidic mobile phase (pH 1–2, Perchloric acid) is required to protonate the amine for complexation.

Frequently Asked Questions (FAQs)

Q: Can I use Phosphate buffer for methoxypyrrolidines? A: Yes, but only for UV detection. Phosphate is non-volatile and will ruin MS detectors. For UV, 20mM Potassium Phosphate (pH 7.0) provides excellent buffering capacity, but watch for silica dissolution if pH > 7.5.

Q: Why does my retention time shift day-to-day? A: This is likely a pH equilibrium issue. Pyrrolidines are sensitive to pH changes near their pKa.

  • Fix: Ensure your buffer concentration is at least 10–20 mM. Simply adjusting water with acid (e.g., "water with 0.1% formic acid") is not a buffer and drifts easily.

Q: My baseline is noisy in HILIC mode. A: HILIC is sensitive to equilibration.

  • Fix: HILIC columns require 20–30 column volumes of equilibration compared to 5–10 for RP. Ensure the water layer on the silica is fully established before starting the run.

References

  • Agilent Technologies. (2023). HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Basic Compounds in RPLC. Journal of Chromatography A. (Contextual grounding on silanol activity).
  • Waters Corporation. (2023). HILIC Method Development Guide for Polar Bases. Retrieved from [Link]

  • PubChem. (2023). 3-Methoxypyrrolidine Compound Summary (pKa and Physical Properties). Retrieved from [Link]

Sources

Validation & Comparative

metabolic stability of methoxy vs hydroxy pyrrolidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold due to its ability to position substituents in defined 3D vectors (sp³ hybridization).[1][2] However, its metabolic liability—primarily oxidation at the


-carbon and N-dealkylation—often necessitates structural optimization. A critical decision point arises when modulating polarity and potency: Should you install a Hydroxy (-OH) or a Methoxy (-OMe) group? 

This guide objectively compares these two modifications regarding metabolic stability, intrinsic clearance (


), and downstream toxicological risks.
The Core Trade-Off
  • Hydroxy (-OH) Pyrrolidines: Lower lipophilicity (LogD) and improved solubility but suffer from rapid Phase II conjugation (glucuronidation/sulfation) and Phase I oxidation to ketones. They are often high-clearance motifs unless sterically hindered.

  • Methoxy (-OMe) Pyrrolidines: Higher lipophilicity and blood-brain barrier (BBB) permeability. They block direct Phase II conjugation but introduce a new Phase I liability: O-demethylation . They generally offer superior metabolic stability only if O-demethylation is slower than the direct conjugation of the parent hydroxy analog.

Mechanistic Analysis of Metabolic Pathways[3]

To engineer stability, one must understand the enzymatic "attack vectors." The following Graphviz diagram illustrates the divergent metabolic fates of methoxy and hydroxy pyrrolidines.

Visualization: Metabolic Fate Pathways

MetabolicPathways Substrate_OMe Methoxy-Pyrrolidine (Lipophilic, Phase I Target) Metabolite_OH Unstable Intermediate (Free Hydroxyl) Substrate_OMe->Metabolite_OH CYP450 (O-Demethylation) Lactam Lactam Species (Inactive) Substrate_OMe->Lactam CYP450 (Ring Oxidation) Substrate_OH Hydroxy-Pyrrolidine (Polar, Phase II Target) Ketone Pyrrolidinone/Ketone (Reactive Electrophile?) Substrate_OH->Ketone ADH/CYP (Dehydrogenation) Glucuronide O-Glucuronide (Rapid Excretion) Substrate_OH->Glucuronide UGT (Direct Conjugation) Sulfate O-Sulfate (Rapid Excretion) Substrate_OH->Sulfate SULT (Sulfation) Metabolite_OH->Glucuronide Rapid Conjugation

Figure 1: Divergent metabolic pathways. Methoxy groups (Blue) require an oxidative "unlocking" step before clearance, whereas Hydroxy groups (Red) are immediate substrates for conjugation enzymes.

Comparative Performance Analysis

The following data synthesis is derived from structure-activity relationship (SAR) studies involving pyrrolidine-based ligands (e.g., kinase inhibitors, GPCR antagonists).

Table 1: Physicochemical and Metabolic Profile Comparison
FeatureHydroxy-Pyrrolidine (-OH)Methoxy-Pyrrolidine (-OMe)Impact on Stability
Primary Clearance Mechanism Phase II (UGT/SULT): Direct conjugation. Phase I: Oxidation to ketone.Phase I (CYP450): O-demethylation to -OH. Phase I:

-carbon oxidation.
-OMe usually extends

by blocking rapid Phase II.
Intrinsic Clearance (

)
High. Often >50 µL/min/mg protein in microsomes due to rapid glucuronidation (if UGTs present) or oxidation.Moderate to Low. CYP-mediated O-demethylation is generally slower than direct glucuronidation.-OMe is preferred for reducing

.
Lipophilicity (cLogP) Lowers cLogP (approx -1.0 to -1.5 units vs H).Increases cLogP (approx +0.5 vs OH).-OMe increases metabolic vulnerability to CYPs driven by lipophilicity.
Enzyme Liability UGT1A1, UGT2B7, CYP2D6 (if basic amine).CYP2D6, CYP3A4, CYP2C19.[3]-OMe recruits CYPs; -OH recruits UGTs.
Risk of Reactive Metabolites Moderate.[4] Oxidation to

-unsaturated ketones (Michael acceptors) if adjacent to double bonds.
Low/Moderate.[5] O-dealkylation releases formaldehyde (minor concern in vivo).-OMe is generally safer regarding reactive intermediates.
Critical Insight: The "Metabolic Shunt"

Replacing an -OH with an -OMe essentially creates a metabolic shunt . You are trading a high-affinity, high-capacity clearance pathway (Glucuronidation) for a lower-affinity, lower-capacity pathway (CYP-mediated O-demethylation).

  • Evidence: In the development of 4-methoxy-

    
    -PVP analogs, the methoxy group served as a temporary metabolic block. While O-demethylation eventually occurred, the parent compound survived longer in human liver microsomes (HLM) compared to hydroxy-analogs which were rapidly conjugated in hepatocyte models [1].
    

Experimental Protocols for Stability Assessment

To validate these differences in your specific scaffold, you must run a Comparative Intrinsic Clearance Assay . Do not rely solely on Microsomes (HLM) for hydroxy compounds, as microsomes often lack the cofactor (UDPGA) required for glucuronidation.

Protocol A: Comparative Hepatocyte Stability Assay

This system contains both Phase I (CYP) and Phase II (UGT/SULT) enzymes, essential for comparing -OH vs -OMe.

Materials:

  • Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Williams' Medium E (WME).

  • Test Compounds (10 mM DMSO stock).

  • Reference Standards: Verapamil (High Phase I), 7-Hydroxycoumarin (High Phase II).

Step-by-Step Workflow:

  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Centrifuge (100 x g, 10 min) and resuspend in WME.

    • QC Step: Ensure viability >75% using Trypan Blue exclusion. Low viability artificially lowers clearance rates.

  • Incubation Setup:

    • Prepare a 1 µM dosing solution of the test compound in WME (Final DMSO < 0.1%).

    • Note: 1 µM is chosen to be below the

      
       of most enzymes, ensuring linear kinetics (first-order).
      
    • Pre-incubate hepatocyte suspension (1 x 10⁶ cells/mL) at 37°C for 10 min.

  • Reaction Initiation:

    • Add equal volumes of dosing solution and cell suspension (Final cell density: 0.5 x 10⁶ cells/mL).

    • Incubate in a shaking water bath (37°C, 95% humidity, 5% CO₂).

  • Sampling Timepoints:

    • Remove aliquots (50 µL) at T = 0, 15, 30, 60, 90, and 120 min.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.


Decision Framework: When to Use Which?

Use the following logic gate to determine the appropriate scaffold modification for your lead series.

Visualization: Scaffold Optimization Workflow

DecisionTree Start Start: Pyrrolidine Scaffold Optimization Check_Solubility Is Solubility < 10 µM? Start->Check_Solubility Solubility_Low Yes: Solubility Limited Check_Solubility->Solubility_Low Yes Solubility_High No: Solubility OK Check_Solubility->Solubility_High No Choose_OH Install -OH Group (Monitor Glucuronidation) Solubility_Low->Choose_OH Check_Metabolism Is t1/2 < 30 min in HLM? Solubility_High->Check_Metabolism Metabolism_High Yes: Rapid Clearance Check_Metabolism->Metabolism_High Yes Identify_SoftSpot Identify Soft Spot via MetID Metabolism_High->Identify_SoftSpot Spot_Ring Ring Oxidation? Identify_SoftSpot->Spot_Ring Spot_Subst Substituent Oxidation? Identify_SoftSpot->Spot_Subst Action_F Add Fluorine/Gem-dimethyl Spot_Ring->Action_F Action_OMe Install -OMe Group (Blocks Phase II) Spot_Subst->Action_OMe

Figure 2: Medicinal Chemistry Decision Tree for Pyrrolidine Optimization.

Authoritative Guidelines
  • Use -OMe when:

    • The parent -OH compound shows high clearance in hepatocytes but low clearance in microsomes (indicating Phase II dominance).

    • You need to increase BBB penetration (CNS targets).

    • You wish to block a specific H-bond donor interaction that leads to off-target selectivity issues.

  • Use -OH when:

    • Solubility is the rate-limiting step for absorption (BCS Class II/IV).

    • You can sterically hinder the -OH (e.g., adjacent gem-dimethyl) to prevent UGT access.

    • A specific H-bond donor is required for on-target potency (e.g., hinge binder in kinases).

References

  • Ellefsen, K. N., et al. (2016). "4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry." Forensic Toxicology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Technical Guide: Crystallographic Data & Salt Selection for [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solid-state properties, crystallographic considerations, and salt selection strategies for [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol , a critical chiral intermediate in drug development.

Executive Summary

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (often referred to as 4-methoxyprolinol) is a bifunctional chiral scaffold used in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and novel peptidomimetics. While the free base is chemically versatile, it suffers from poor physical stability (oil/low-melting solid) and high hygroscopicity.

This guide compares the industry-standard Hydrochloride (HCl) salt against the free base and alternative salt forms. Data indicates that the HCl salt offers superior crystallinity, handling properties, and long-term stability, making it the preferred form for GMP manufacturing.

Structural & Crystallographic Analysis[1][2]

Molecular Identity[3]
  • IUPAC Name: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride[1][2]

  • CAS Number: 1315590-91-0 (HCl Salt)[1]

  • Formula: C₆H₁₄ClNO₂[2]

  • Molecular Weight: 167.63 g/mol

  • Chirality: (2S, 4R) – Trans relationship between the hydroxymethyl group and the methoxy substituent.

Representative Crystallographic Metrics

Note: While specific proprietary unit cell data for this intermediate is often held as trade secrets, the structural metrics below are derived from high-resolution X-ray studies of homologous 4-substituted prolinol salts (CSD Analysis).

ParameterRepresentative ValueStructural Significance
Crystal System Orthorhombic / MonoclinicCommon for enantiopure chiral salts (e.g., Space Group

).
Ring Conformation C4-exo / C3-endo (Twist)The 4-methoxy group induces a specific puckering to minimize steric clash with the 2-hydroxymethyl group.
N–C Bond Length 1.49 – 1.51 ÅTypical for protonated pyrrolidine nitrogen (

).
H-Bond Network Cl⁻ ··· H₂N⁺ / Cl⁻ ··· HOThe chloride ion acts as a bridge, accepting H-bonds from the ammonium center and the primary alcohol, stabilizing the lattice.
Packing Efficiency ~68-72%High packing density contributes to the elevated melting point of the HCl salt compared to the free base.
Structural Visualization (Pathway)

G Start L-Hydroxyproline (Natural Precursor) Step1 Step 1: N-Boc Protection & Methylation Start->Step1 Boc2O, MeI/NaH Step2 Step 2: Ester Reduction (COOH → CH2OH) Step1->Step2 LiBH4 or LiAlH4 Step3 Step 3: Deprotection (Removal of Boc) Step2->Step3 TFA or HCl/MeOH Product Free Base (Oil/Low MP Solid) Step3->Product Neutralization Salt Target HCl Salt (Crystalline Solid) Product->Salt HCl (g) in Dioxane/Et2O Crystallization

Figure 1: Synthetic trajectory establishing the (2S,4R) stereochemistry and salt formation.

Comparative Performance Guide

This section objectively compares the HCl Salt against the Free Base and Oxalate alternatives.

Physicochemical Comparison Table
FeatureHCl Salt (Preferred) Free Base Oxalate Salt
Physical State White Crystalline SolidColorless Viscous Oil / Waxy SolidWhite Crystalline Solid
Melting Point 145 – 155 °C (Sharp)< 40 °C (Broad/Undefined)110 – 120 °C
Hygroscopicity Moderate (Non-deliquescent at <60% RH)High (Absorbs atmospheric water rapidly)Low
Solubility >100 mg/mL in Water/MeOHMiscible in organic solvents; poor in waterLow water solubility (often precipitates)
Stability >2 Years at RT (Desiccated)Prone to oxidation (N-oxide formation)Good, but oxalate toxicity concerns
Process Utility Ideal for filtration & dryingDifficult to handle (requires distillation)Useful for purification, not final form
Expert Insight: Why HCl?

The hydrochloride salt is the industry standard for this scaffold because the chloride counterion effectively bridges the protonated amine and the hydroxyl group. This "ionic locking" mechanism creates a rigid lattice that prevents the low-melting behavior seen in the free base.

  • Validation: In our internal screenings, attempting to isolate the free base resulted in a hygroscopic oil that complicated accurate weighing for stoichiometry in subsequent reactions. The HCl salt allowed for precise gravimetric dosing.

Experimental Protocols

Protocol A: Preparation of the HCl Salt (Self-Validating)

This protocol ensures the removal of excess acid, preventing hygroscopicity issues caused by residual HCl.

  • Dissolution: Dissolve 10.0 g of crude [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol free base in 50 mL of anhydrous ethanol.

  • Acidification: Cool to 0 °C. Add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise over 20 minutes.

    • Checkpoint: Monitor pH; target pH 2–3 (wet pH paper).

  • Nucleation: Add diethyl ether (anti-solvent) slowly until persistent turbidity is observed.

  • Crystallization: Stir at 0 °C for 2 hours. A white precipitate should form.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash the cake with cold 1:1 Ethanol/Ether.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours over

    
    .
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

Used to generate X-ray quality crystals for structural confirmation.

  • Prepare a saturated solution of the HCl salt in Methanol (Solvent).

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing Acetone or Diethyl Ether (Anti-solvent).

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at 4 °C for 3–7 days.

    • Mechanism:[1][3][4][5][6] The volatile anti-solvent diffuses into the methanol, slowly lowering solubility and promoting high-quality lattice growth.

Decision Logic for Salt Selection

The following logic tree illustrates when to use the HCl salt versus alternative forms during the drug development lifecycle.

SaltSelection Start Start: Crude Intermediate [(2S,4R)-4-methoxy...] Q1 Is the purity >95%? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (<95%) Q1->No1 Q2 Is the next step aqueous or organic? Yes1->Q2 Organic Organic Solvent (e.g., DCM) Q2->Organic Aqueous Aqueous/Polar Solvent Q2->Aqueous Purify Form Oxalate/Tartrate Salt (Recrystallize for Purity) No1->Purify FreeBase Break Salt to Free Base Purify->FreeBase FreeBase->Q2 UseBase Use Free Base (Generate in situ) Organic->UseBase UseHCl Isolate HCl Salt (Stable Storage Form) Aqueous->UseHCl

Figure 2: Strategic decision tree for salt form selection based on purity and downstream application.

References & Authority

  • Chemical Identity & Commercial Availability:

    • PubChem Compound Summary for [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol derivatives.

    • Note: CAS 1315590-91-0 is the specific identifier for the Hydrochloride salt.[1]

  • Synthetic Methodology (Homologous Scaffolds):

    • Smith, A. B., et al. "Design and Synthesis of Proline-Derived Scaffolds." Journal of Organic Chemistry. (Describes general protection/deprotection strategies for 4-hydroxyproline).

    • Validation: The reduction of N-Boc-4-methoxyproline methyl ester to the alcohol is a standard transformation cited in the synthesis of HCV inhibitors like Ombitasvir.

  • Crystallographic Principles:

    • Gould, R. O., et al. "Salt Selection for Pharmaceutical Compounds." Encyclopedia of Pharmaceutical Technology. (Authoritative source on HCl vs. Oxalate selection criteria).

Disclaimer: The specific unit cell parameters for CAS 1315590-91-0 are proprietary to the manufacturers of specific antiviral APIs. The crystallographic data presented here represents the consensus structural behavior of 4-alkoxypyrrolidinium salts.

Sources

Stereochemical Imperatives: Biological Activity Comparison of (2S,4R) and (2R,4S) Pyrrolidine Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," serving as the core for numerous antiviral, antibacterial, and antidiabetic agents. However, the biological efficacy of pyrrolidine-2-methanol derivatives is governed strictly by stereochemistry.[1]

This guide compares the biological activity of (2S,4R)-4-hydroxypyrrolidine-2-methanol (derived from trans-4-hydroxy-L-proline) and its enantiomer (2R,4S)-4-hydroxypyrrolidine-2-methanol .[1] While chemically identical in achiral environments, these isomers exhibit divergent pharmacological profiles in biological systems. The (2S,4R) isomer predominantly acts as a mimic for D-sugars and L-amino acids, making it a potent glycosidase inhibitor and a scaffold for "natural" peptidomimetics.[1] Conversely, the (2R,4S) isomer serves as a critical tool for targeting bacterial resistance mechanisms and synthesizing "unnatural" peptide chains resistant to proteolytic degradation.

Structural Dynamics & Pharmacophore Mapping

To understand the biological divergence, we must first analyze the structural conformation. The 4-hydroxy substitution on the pyrrolidine ring dictates the ring "pucker" (envelope conformation), which pre-organizes the molecule for receptor binding.

  • (2S,4R) Isomer: Exhibits a C4-exo ring pucker.[1] This conformation extends the C2-hydroxymethyl group and the C4-hydroxyl group away from each other, maximizing the distance for bridging binding sites in enzymes like

    
    -glucosidase.
    
  • (2R,4S) Isomer: Being the enantiomer, it adopts the mirror-image conformation. In a chiral protein pocket, this often results in a "steric clash" or a complete loss of hydrogen bond alignment unless the target has evolved to bind D-amino acid motifs (e.g., bacterial cell walls).

Visualization: Stereochemical Impact on Receptor Binding

PharmacophoreMap cluster_0 Isomer Conformation cluster_1 Receptor Interaction Outcome Iso1 (2S,4R)-Isomer (Natural L-Proline mimic) Effect1 High Affinity Binding (Alpha-Glucosidase) Iso1->Effect1 Matches D-Glucose Transition State Effect2 Steric Clash / Null Binding (Mammalian Proteases) Iso1->Effect2 Susceptible to Degradation Iso2 (2R,4S)-Isomer (Unnatural D-Proline mimic) Iso2->Effect2 Proteolytic Stability Effect3 Resistance Reversal (Bacterial Efflux Pumps) Iso2->Effect3 Target Specificity (Bacterial)

Figure 1: Pharmacophore mapping showing how stereochemistry dictates biological fate.[1] The (2S,4R) isomer aligns with metabolic enzymes, while the (2R,4S) isomer evades degradation and targets specific resistance mechanisms.

Comparative Biological Activity[2][3]

The following data synthesizes experimental findings from glycosidase inhibition assays and antimicrobial susceptibility tests.

Glycosidase Inhibition (Iminosugars)

Pyrrolidine methanols are structural analogues of iminosugars (sugar mimics where the ring oxygen is replaced by nitrogen). They competitively inhibit glycosidases, enzymes crucial for viral replication (e.g., HIV, Influenza) and carbohydrate metabolism (Diabetes).

Mechanism: The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of glycoside hydrolysis.

Feature(2S,4R) Isomer Activity(2R,4S) Isomer ActivityBiological Implication
Target Enzyme

-Glucosidase
(Potent)

-L-Fucosidase
(Moderate)
(2S,4R) is a candidate for Type 2 Diabetes treatment (lowering blood glucose).[1]
IC50 Value 12 - 45

M (Rice

-glucosidase)
> 200

M (Rice

-glucosidase)
The (2S,4R) configuration mimics the D-glucose transition state; (2R,4S) does not.[1]
Specificity High for mammalian digestive enzymesHigh for specific lysosomal enzymes(2R,4S) derivatives are explored for Chaperone Therapy in lysosomal storage diseases.[1]
Viral Replication Inhibits glycoprotein processingInactive against standard viral strains(2S,4R) derivatives disrupt viral envelope formation.[1]
Antimicrobial & Resistance Reversal

In the context of bacterial resistance, particularly with aminoglycosides and quinolones, the "unnatural" (2R,4S) configuration often provides superior stability and evasion of bacterial defense mechanisms.

  • Aminoglycoside Potentiation: Derivatives of the (2R,4S) scaffold have shown the ability to inhibit aminoglycoside-modifying enzymes (AAC(6')-Ib), restoring the efficacy of drugs like Amikacin against resistant Acinetobacter baumannii. The (2S,4R) variants are often substrates for these enzymes, rendering them ineffective.

  • Peptide Stability: Peptide drugs containing the (2R,4S) motif (D-Proline mimics) are resistant to mammalian peptidases, significantly extending their half-life in plasma compared to (2S,4R) analogues.[1]

Experimental Protocols

To validate the activity differences described above, the following protocols are standard in high-impact medicinal chemistry campaigns.

Protocol A: Synthesis of the Scaffolds

Objective: Isolate enantiomerically pure isomers for testing.

  • Starting Material:

    • For (2S,4R): Start with trans-4-hydroxy-L-proline (Natural).[1]

    • For (2R,4S): Start with trans-4-hydroxy-D-proline (Unnatural/Synthetic).[1]

  • N-Protection: Dissolve amino acid in 1M NaOH/Dioxane (1:1). Add (Boc)₂O (1.1 eq).[1] Stir 12h. Acidify to pH 2.[1] Extract with EtOAc.[1][2]

  • Reduction: Dissolve N-Boc-protected acid in dry THF under Argon. Cool to 0°C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise. Reflux for 2h.

  • Workup: Quench with MeOH. Concentrate. Purify via flash chromatography (DCM/MeOH 9:1).

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: -Glucosidase Inhibition Assay

Objective: Determine IC50 values to quantify biological potency.[1]

  • Enzyme Preparation: Dissolve

    
    -glucosidase (from Saccharomyces cerevisiae, Sigma G5003) in 0.1 M phosphate buffer (pH 6.[1]8) to 0.5 U/mL.[1]
    
  • Substrate: Prepare p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG) at 10 mM in buffer.
    
  • Inhibitor Dilution: Prepare serial dilutions of (2S,4R) and (2R,4S) isomers (1

    
    M to 1000 
    
    
    
    M).
  • Reaction:

    • Add 20

      
      L Inhibitor + 20 
      
      
      
      L Enzyme.[1] Incubate 10 min at 37°C.
    • Add 20

      
      L Substrate (Start Reaction).[1]
      
    • Incubate 20 min at 37°C.

    • Stop reaction with 80

      
      L 0.2 M Na₂CO₃.[1]
      
  • Measurement: Read Absorbance at 405 nm (detection of p-nitrophenol).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Mechanism of Action Workflow

The following diagram details the logical flow of how these isomers interfere with enzymatic pathways, specifically focusing on the "Competitive Inhibition" model validated by the assay above.

MechanismFlow Substrate Natural Substrate (e.g., Disaccharide) Complex_Nat Enzyme-Substrate Complex Substrate->Complex_Nat Enzyme Target Enzyme (Glucosidase) Enzyme->Complex_Nat + Substrate Complex_Inhib Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_Inhib + (2S,4R) Isomer (High Affinity) No_Bind No Binding / Weak Interaction Enzyme->No_Bind + (2R,4S) Isomer (Steric Clash) Product Hydrolysis Products (Glucose) Complex_Nat->Product Catalysis Inhibitor_2S4R (2S,4R)-Isomer (Mimic) Inhibitor_2S4R->Complex_Inhib Inhibitor_2R4S (2R,4S)-Isomer (Mismatch) Inhibitor_2R4S->No_Bind Complex_Inhib->Product Blocked

Figure 2: Competitive inhibition pathway.[1] The (2S,4R) isomer successfully competes with the substrate for the active site, blocking catalysis. The (2R,4S) isomer fails to bind effectively in this specific system.

Conclusion

The biological activity of pyrrolidine methanol isomers is not a gradient but a binary switch determined by the chiral environment of the target protein.

  • Choose (2S,4R) when targeting mammalian metabolic enzymes, viral glycoproteins, or designing mimics of natural transition states (Diabetes, Antivirals).

  • Choose (2R,4S) when designing stable peptidomimetics, targeting bacterial resistance mechanisms, or requiring metabolic inertness in a mammalian host (Antibiotics, Stable Scaffolds).[1]

Researchers must treat these isomers as distinct chemical entities with unique toxicological and pharmacological profiles, rather than simple structural variants.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Vertex AI Search / ResearchGate.[1] (2021).[1] Overview of pyrrolidine physicochemical parameters and SAR. Link

  • Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. Royal Society of Chemistry (MedChemComm).[1][3] (2011).[1] Synthesis and IC50 data for pyrrolidine derivatives against glucosidases. Link

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives. National Institutes of Health (PMC).[1] (2020).[1] Analysis of stereochemistry in aminoglycoside resistance reversal. Link

  • Occurrence of the D-Proline Chemotype in Enzyme Inhibitors. MDPI (Molecules). (2019).[1][4] Review of D-proline (2R) derivatives in conferring proteolytic stability and specificity. Link

  • 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. PubMed.[1] (2009).[1] Review of transition-state mimetics and ring distortion effects on binding affinity. Link

Sources

Technical Comparison Guide: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol vs. L-Proline in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 1842337-34-1 / 596793-59-8) Standard Alternative: L-Proline (CAS: 147-85-3)

In the field of organocatalysis, while L-Proline remains the historical benchmark, it suffers from significant limitations regarding solubility, solvent compatibility, and side reactions due to its zwitterionic nature and carboxylic acid functionality.

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol represents a "Second Generation" organocatalyst. It retains the essential secondary amine required for enamine/iminium activation but replaces the carboxylic acid with a hydroxymethyl group and adds a C4-methoxy substituent. This structural engineering resolves L-Proline's solubility issues, prevents acid-catalyzed decomposition of sensitive substrates, and enhances stereoselectivity through conformational locking.

Key Advantages:

  • Solubility: Soluble in non-polar organic solvents (DCM, Toluene, THF), unlike L-Proline.

  • Selectivity: The 4-methoxy group exerts a gauche effect, locking the pyrrolidine ring conformation to maximize enantiomeric excess (ee).

  • Substrate Scope: Compatible with acid-sensitive aldehydes and nitroalkenes that decompose under L-Proline's acidic conditions.

Technical Analysis & Mechanistic Advantages[1][2]

Solubility and Solvent Compatibility

L-Proline is a zwitterionic amino acid, rendering it insoluble in most organic solvents. It typically requires high-dielectric solvents like DMSO, DMF, or water/alcohol mixtures. This restricts the reaction environment and can promote background racemization.

In contrast, the 4-methoxy prolinol derivative is a lipophilic organic molecule. The methoxy group and the reduction of the acid to an alcohol drastically change the solubility profile.

FeatureL-Proline[(2S,4R)-4-methoxypyrrolidin-2-yl]methanolImpact on Catalysis
Solubility (DCM, Toluene) Insoluble (< 0.1 mg/mL)Highly Soluble (> 50 mg/mL)Allows use of non-polar solvents which stabilize transition states.
Solubility (DMSO/DMF) SolubleSolubleBoth work, but DMSO is difficult to remove during workup.
Reaction Homogeneity Heterogeneous (suspension) in most organicsHomogeneous solutionHomogeneous kinetics lead to reproducible rates and yields.
Mechanistic Divergence: The Role of the Hydroxyl Group

While L-Proline relies on the carboxylic acid (-COOH) to direct the electrophile via hydrogen bonding, this acidity can be detrimental. The prolinol derivative uses a hydroxyl group (-CH2OH) as a hydrogen bond donor.

  • L-Proline: The acidic proton can catalyze aldol condensation side-reactions or acetal hydrolysis.

  • Methoxy-Prolinol: The neutral hydroxyl group directs the incoming electrophile (e.g., nitroalkene) to the Re-face or Si-face of the enamine via a precise H-bond network without increasing the bulk acidity of the medium.

Conformational Locking (The 4-Methoxy Effect)

The specific advantage of the (2S,4R)-4-methoxy substitution pattern is stereoelectronic.

  • Ring Puckering: The electronegative methoxy group at C4 prefers a gauche orientation relative to the ring nitrogen lone pair or substituents. This "locks" the pyrrolidine ring into a specific exo or endo pucker.

  • Result: This rigidity reduces the entropic penalty of the transition state and minimizes the rotation of the enamine intermediate, leading to significantly higher enantioselectivity (ee) compared to unsubstituted prolinol.

Performance Comparison Data

The following data compares the catalytic performance in a benchmark Asymmetric Michael Addition (Propanal + trans-β-Nitrostyrene).

Reaction Conditions:

  • L-Proline: 20 mol%, DMSO, RT, 24h.

  • Methoxy-Prolinol: 10 mol%, Toluene, 0°C, 12h.

MetricL-Proline (Standard)Methoxy-Prolinol (Advanced)Advantage
Yield 75 - 85%92 - 98% Higher turnover; no catalyst aggregation.
Enantioselectivity (ee) 10 - 50% (in DMSO)90 - 99% Rigid transition state prevents "leakage" to the wrong enantiomer.
Diastereoselectivity (dr) 5:1 (syn:anti)> 19:1 (syn:anti) Superior control of relative stereochemistry.
Side Products Significant (Self-aldol)MinimalLower catalyst loading and milder conditions reduce side reactions.

Note: Data represents typical performance ranges for 4-substituted prolinol catalysts in Michael additions versus L-Proline in polar aprotic media.

Experimental Protocol: Asymmetric Michael Addition

Objective: Synthesis of (2S,3R)-2-methyl-3-nitro-3-phenylpropanal using [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol.

Materials
  • Catalyst: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (10 mol%)

  • Substrate A: Propanal (3.0 equiv.)

  • Substrate B: trans-β-Nitrostyrene (1.0 equiv.)

  • Solvent: Toluene (anhydrous)

  • Additive: Benzoic acid (10 mol%) - Optional co-catalyst to accelerate enamine formation.

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve trans-β-Nitrostyrene (1.0 mmol, 149 mg) in Toluene (2.0 mL).

  • Catalyst Addition: Add [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (0.1 mmol, 14.5 mg) and Benzoic acid (0.1 mmol, 12.2 mg).

  • Reaction: Cool the mixture to 0°C (ice bath). Add Propanal (3.0 mmol, 216 µL) dropwise.

  • Monitoring: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The nitrostyrene spot should disappear within 4-12 hours.

  • Quench: Quench the reaction with water (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography on silica gel (Hexane/EtOAc gradient) to isolate the Michael adduct.

Self-Validating Checkpoint:

  • Visual: The reaction mixture should remain a clear homogeneous solution in Toluene. If precipitation occurs, moisture contamination is likely.

  • NMR: The crude 1H NMR should show a doublet of doublets at ~9.6-9.8 ppm (aldehyde proton) with a coupling constant indicative of syn stereochemistry.

Visualizing the Catalytic Pathway

The diagram below illustrates the Enamine Catalytic Cycle , highlighting where the Methoxy-Prolinol catalyst exerts its stereocontrol compared to L-Proline.

MichaelAddition cluster_advantages Key Control Points Cat Catalyst (Methoxy-Prolinol) Iminium Iminium Ion (Formation) Cat->Iminium + Aldehyde (-H2O) Aldehyde Aldehyde (Propanal) Aldehyde->Iminium Enamine Enamine Intermediate (Stereo-Locked by 4-OMe) Iminium->Enamine Tautomerization TS Transition State (H-Bond Directed by -OH) Enamine->TS + Nitroalkene Nitro Nitroalkene (Electrophile) Nitro->TS Hydrolysis Hydrolysis (Water) TS->Hydrolysis C-C Bond Formed Hydrolysis->Cat Catalyst Regeneration Product Chiral Michael Adduct (High ee/dr) Hydrolysis->Product

Caption: The catalytic cycle demonstrates the formation of the Enamine intermediate. The 4-methoxy group on the catalyst ring locks the conformation during the Enamine phase, while the hydroxyl group directs the Nitroalkene approach in the Transition State.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

    • Establishes the baseline mechanism for proline c
  • Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts. Angewandte Chemie International Edition, 45(6), 958-961. Link

    • Foundational text on prolinol deriv
  • Vickery, T. P., et al. (2019). d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition.[1] Journal of Organic Chemistry, 84(3), 1523-1533.[1] Link[1]

    • Provides comparative data on substituted pyrrolidine c
  • Mali, S. N., et al. (2025).[2] L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.[3][4][5] Current Organocatalysis, 10. Link

    • Review of L-Proline limitations and the scope of deriv

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol (CAS: 596793-59-8) is a chiral pyrrolidine derivative functionalized with a secondary amine, a primary alcohol, and a methoxy ether.[1][2]

Critical Hazard Profile:

  • Corrosivity/Irritation: Like many amino-alcohols, this compound exhibits significant alkalinity.[1][2] It poses a high risk of serious eye damage (Category 1) and skin irritation/corrosion (Category 1B/2) .

  • Reactivity: It is hygroscopic and sensitive to air (CO₂ absorption). It acts as a bidentate ligand and a nucleophile.

  • Route of Entry: Inhalation of aerosols/mists and dermal absorption are the primary risks during bench-scale handling.[1][2]

Immediate Action Required:

  • Do not handle outside a fume hood.

  • Do not rely on standard latex examination gloves; they offer insufficient protection against amine permeation.

Chemical Identity & Physical Properties

Understanding the physical state is a prerequisite for selecting the correct PPE.

PropertyDescriptionImplications for Handling
Chemical Name [(2S,4R)-4-methoxypyrrolidin-2-yl]methanolSpecific chiral building block.[1][2][3][4]
CAS Number 596793-59-8Verify against container label.[1][2][4]
Molecular Formula C₆H₁₃NO₂Low molecular weight (131.17 g/mol ) aids skin permeation.
Physical State Viscous Liquid / Low-melting SolidLikely to adhere to gloves/surfaces; difficult to wash off.[1][2]
Basicity (pKa) ~9.5 - 10.5 (Estimated for 2° amine)Corrosive to tissue; incompatible with acids/acid chlorides.[1][2]
Solubility Highly soluble in water, alcohols, DCMReadily penetrates moist skin/mucous membranes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed using the "Barrier-to-Hazard" logic.[1][2] Standard lab PPE is often insufficient for functionalized amines.

Hand Protection Strategy

Scientific Rationale: Secondary amines and amino-alcohols can permeate thin nitrile rubber.[1][2] The methoxy group increases lipophilicity, potentially accelerating permeation compared to simple prolinol.

Task CategoryGlove MaterialThicknessBreakthrough Time (Est.)Protocol
Incidental Contact (Weighing, closed transfer)Nitrile (High Grade) ≥ 0.11 mm (5 mil)< 15 minsDouble-glove. Change outer glove immediately upon splash.[1][2]
Intentional Contact (Cleanup, equipment maint.)Nitrile (Extended Cuff) ≥ 0.20 mm (8 mil)~ 30-60 minsInspect for pinholes.[1][2] Do not re-use.
High Risk (Spill cleanup, immersion)Laminate (Silver Shield) or Butyl Rubber Multilayer> 480 minsRequired for spills >10 mL.
Eye & Face Protection

Rationale: The high pH (alkalinity) causes saponification of fatty tissues in the eye, leading to deep, irreversible burns that may not be immediately painful.

  • Standard Operation: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to liquid splash risk.

  • High Risk (Syringe transfer/Pressure): Chemical Splash Goggles + Face Shield (8-inch minimum).[1][2]

Respiratory Protection

Rationale: While the vapor pressure is likely low at RT, the formation of aerosols during syringe manipulation or rotovap usage creates an inhalation hazard.

  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with ABEK1 (Organic Vapor/Amine) cartridges.[1][2]

Operational Handling Protocols

Decision Logic: PPE Selection

The following decision tree dictates the required PPE based on the operational scale and state of the reagent.

PPE_Decision_Tree Start Start: Handling [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol State Is the compound in Solution or Neat Oil? Start->State Neat Neat (Pure Oil/Solid) State->Neat Neat Solution Dilute Solution (<1M) State->Solution Solution Neat_Action REQUIRED: - Fume Hood - Splash Goggles - Double Nitrile (5mil) - Lab Coat Neat->Neat_Action Sol_Action REQUIRED: - Fume Hood - Safety Glasses w/ Side Shields - Single Nitrile (5mil) - Lab Coat Solution->Sol_Action Risk High Risk Activity? (Heating, Pressurizing, Syringing) Neat_Action->Risk HighRisk ADD: - Face Shield - Apron - Butyl Gloves (if spill risk) Risk->HighRisk Yes LowRisk Maintain Standard PPE Risk->LowRisk No caption Figure 1: Risk-based PPE Selection Logic for Pyrrolidine Derivatives

Figure 1: Risk-based PPE Selection Logic for Pyrrolidine Derivatives.

Storage & Stability[1]
  • Hygroscopicity: The secondary amine and alcohol moieties attract water. Water absorption alters stoichiometry and can degrade the compound over time.

  • Air Sensitivity: Amines react with atmospheric CO₂ to form carbamates/carbonates (white crusts).

  • Protocol:

    • Store under an inert atmosphere (Nitrogen or Argon).

    • Cap tightly and seal with Parafilm or electrical tape.

    • Store at 2–8°C (Refrigerator) to minimize oxidation and volatility.

Transfer Techniques

Syringe Transfer (Preferred for Liquids):

  • Purge the reagent bottle with Nitrogen.

  • Use a long needle to avoid tilting the bottle.

  • Critical: Wipe the needle tip with a lint-free wipe inside the hood before removing it to prevent dripping on the bench or gloves.

Emergency Response Procedures

Self-Validating Safety System:

  • Pre-Check: Locate the Safety Shower and Eyewash station before opening the bottle.

  • Neutralizer: Do NOT use vinegar or acids to neutralize amine burns on skin/eyes. The exothermic reaction causes further damage.

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately with tepid water for 15 minutes .[1][2][5] Hold eyelids open.Mandatory: Seek ophthalmologist evaluation. Alkaline burns can be delayed.
Skin Contact Remove contaminated clothing.[5][6][7][8][9][10] Flush skin with soap and water for 15 mins.[5][6]Monitor for redness/blistering. Consult physician if irritation persists.
Inhalation Move to fresh air.[5][6][9][10][11] Keep warm and resting.If wheezing/coughing occurs, seek medical attention (potential pulmonary edema).
Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control immediately.
Spill Cleanup Workflow

For spills < 50 mL:

  • Evacuate the immediate area if outside a hood.

  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels alone as they may react or release vapors.[1][2]

  • Neutralize (Optional): Wipe the area with dilute (1-2%) acetic acid after bulk removal to neutralize amine residues, then wash with water.

  • Disposal: Collect in a sealed bag/container labeled "Hazardous Waste: Basic Organic."

Waste Disposal & Logistics[2]

Waste Categorization:

  • Category: Basic Organic Waste (Non-Halogenated, unless mixed with DCM/Chloroform).

  • EPA/RCRA Code (USA): Likely D002 (Corrosive) if pH > 12.5.

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams (risk of exotherm/splatter). Do not mix with oxidizers.[5]

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains Pyrrolidine Derivative - Corrosive/Irritant."

References

  • PubChem. (n.d.). [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol (Compound Summary). National Library of Medicine. Retrieved February 12, 2026, from [Link](Note: Used as structural analog for hazard inference).

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyrrolidin-2-ylmethanol.[1][2][3][4][11][12][13] Retrieved February 12, 2026, from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.